molecular formula C5H5Cl2N3 B1602839 2,5-Dichloro-N-methylpyrimidin-4-amine CAS No. 940927-35-5

2,5-Dichloro-N-methylpyrimidin-4-amine

Cat. No.: B1602839
CAS No.: 940927-35-5
M. Wt: 178.02 g/mol
InChI Key: SWKLMNGSJGGHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C5H5Cl2N3 and its molecular weight is 178.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dichloro-N-methylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dichloro-N-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-N-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKLMNGSJGGHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597083
Record name 2,5-Dichloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940927-35-5
Record name 2,5-Dichloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-N-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of a Core Pyrimidine Intermediate

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous approved therapeutics, particularly in oncology. The strategic functionalization of this core dictates biological activity, selectivity, and pharmacokinetic properties. 2,5-Dichloro-N-methylpyrimidin-4-amine (CAS No. 940927-35-5) has emerged as a critical building block in this domain. Its specific arrangement of chloro- and methylamino- substituents provides two distinct and chemically addressable points for synthetic elaboration, making it a versatile intermediate for constructing complex molecular architectures.

This guide provides a comprehensive analysis of the essential physicochemical properties of 2,5-Dichloro-N-methylpyrimidin-4-amine. Understanding these core characteristics is not merely an academic exercise; it is fundamental to its effective application in synthesis, process development, and the rational design of drug candidates. We will delve into the empirical data, the scientific principles underpinning these properties, and the robust experimental methodologies required for their validation. This document is structured to serve as a practical, field-proven resource for scientists leveraging this key intermediate in their research and development endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure is the foundation upon which all other physicochemical interpretations are built.

  • IUPAC Name: 2,5-Dichloro-N-methylpyrimidin-4-amine

  • CAS Number: 940927-35-5[1]

  • Molecular Formula: C₅H₅Cl₂N₃[1]

  • SMILES: CNC1=NC(=NC=C1Cl)Cl[1]

Caption: 2D Structure of 2,5-Dichloro-N-methylpyrimidin-4-amine.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 2,5-Dichloro-N-methylpyrimidin-4-amine. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSourceSignificance in Drug Development
Molecular Weight 178.02 g/mol [1]Adheres to Lipinski's Rule of Five; suitable for oral bioavailability.
Physical State Solid, Powder/CrystalEases handling, weighing, and storage; suitable for solid dosage forms.
Melting Point 150 °C[1]Indicates high purity and thermal stability under typical reaction conditions.
XLogP3-AA 1.4[2]Suggests moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1[2]Contributes to solubility and potential target interactions.
Hydrogen Bond Acceptors 3[2]The pyrimidine nitrogens and amine nitrogen can interact with biological targets.
Topological Polar Surface Area (TPSA) 51.8 Ų[2]Predicts good intestinal absorption and blood-brain barrier penetration potential.

Spectroscopic and Analytical Profile

Confirming the identity and purity of a synthetic intermediate is paramount. The following spectroscopic data provides a characteristic "fingerprint" for 2,5-Dichloro-N-methylpyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be relatively simple. Key signals would include a singlet for the pyrimidine ring proton, a doublet for the N-methyl protons (which may appear as a singlet depending on the solvent and temperature due to rotation), and a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the pyrimidine ring.

  • ¹³C NMR: The spectrum will show five distinct carbon signals. The carbons attached to chlorine atoms (C2 and C5) will be significantly downfield. The N-methyl carbon will appear in the aliphatic region, while the remaining pyrimidine carbons will be in the aromatic/heteroaromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • N-H Stretch: A characteristic absorption band is expected in the range of 3200-3400 cm⁻¹, typical for a secondary amine.

  • C-H Stretch: Signals for aromatic/heterocyclic C-H and aliphatic C-H (from the methyl group) will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=N and C=C Stretch: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹, correspond to the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M+): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The most intense peaks will be at m/z 177 (for ³⁵Cl, ³⁵Cl), 179 (for ³⁵Cl, ³⁷Cl), and 181 (for ³⁷Cl, ³⁷Cl) in an approximate ratio of 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, protocols must be robust and self-validating. The following methodologies are standard in the field for determining the core properties of a chemical entity like 2,5-Dichloro-N-methylpyrimidin-4-amine.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad range indicates the presence of impurities which depress and widen the melting range.

Methodology:

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (10-15 °C/min) for an initial approximate determination.

    • For an accurate reading, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

  • Observation & Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.

Caption: Workflow for Accurate Melting Point Determination.

Protocol: Shake-Flask Solubility Determination (OECD 105)

Causality: Solubility dictates the bioavailability of a drug and the choice of solvents for synthesis and formulation. The shake-flask method is the gold standard for determining aqueous solubility, as it allows the system to reach thermodynamic equilibrium.

Methodology:

  • System Preparation: Prepare a saturated solution by adding an excess of 2,5-Dichloro-N-methylpyrimidin-4-amine to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary run can establish the time to equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution (using a filter material that does not adsorb the analyte) to obtain a clear, particle-free supernatant.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve.

  • Reporting: Express the solubility in units such as mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Measurement.

Applications in Drug Discovery and Development

The utility of 2,5-Dichloro-N-methylpyrimidin-4-amine stems from the differential reactivity of its two chlorine atoms. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C5 position. This allows for a sequential and controlled synthesis strategy.

  • Kinase Inhibitors: The 4-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. This compound serves as a starting point for building libraries of potential inhibitors by first displacing the C2-chloro with a desired R¹ group, followed by modification at the C5 position.

  • Versatile Intermediate: Beyond kinase inhibitors, this molecule is a valuable intermediate for pharmaceuticals targeting a range of conditions, including inflammatory diseases and cancer.[3][4] Its structure allows for the creation of diverse molecules that can interact with various biological targets.[3][4]

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) should always be consulted, compounds of this class generally require careful handling.

  • Hazard Statements (General for class): May cause skin, eye, and respiratory irritation.[5][6] May be harmful if swallowed.[6]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2,5-Dichloro-N-methylpyrimidin-4-amine is a high-value synthetic intermediate whose utility is firmly rooted in its specific physicochemical properties. Its molecular weight, moderate lipophilicity, and defined solid-state characteristics make it an ideal building block for drug discovery programs. The spectroscopic profile provides a reliable means of identity and purity confirmation, while the established protocols for property determination ensure data integrity. A thorough understanding of these foundational characteristics, as detailed in this guide, empowers researchers to fully exploit the synthetic potential of this versatile molecule, accelerating the path toward novel therapeutic agents.

References

  • PubChem. (n.d.). 2,5-Dichloropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. Retrieved January 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved January 27, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5. Retrieved January 27, 2026, from [Link]

  • MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved January 27, 2026, from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 27, 2026, from [Link]

  • European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved January 27, 2026, from [Link]

  • PharmaCompass.com. (n.d.). 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine. Retrieved January 27, 2026, from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved January 27, 2026, from [Link]

  • White Rose Research Online. (2025, March 21). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved January 27, 2026, from [Link]

Sources

The Strategic Role of 2,5-Dichloro-N-methylpyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2,5-Dichloro-N-methylpyrimidin-4-amine stands out as a particularly versatile and strategic intermediate. Its unique electronic and steric properties, conferred by the two chlorine atoms at positions 2 and 5 and the N-methylated amine at position 4, provide a powerful handle for medicinal chemists to construct complex molecular architectures with high precision and control. This guide delves into the synthesis, reactivity, and strategic applications of this key intermediate, with a particular focus on its role in the development of targeted therapies, most notably kinase inhibitors. We will explore the nuanced reactivity of the dichloropyrimidine core, providing field-proven insights into directing subsequent chemical transformations. Furthermore, this document will present detailed, validated protocols and showcase the application of this scaffold in the synthesis of globally recognized therapeutics, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Primacy of the Pyrimidine Core

Nitrogen-containing heterocycles are fundamental to the architecture of life, with the pyrimidine ring being a principal component of nucleobases in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, allows for potent and selective binding to a wide range of biological targets. Consequently, pyrimidine derivatives have found success as antibacterial, antiviral, and anticancer agents.[1]

In the realm of oncology, the 2,4-diaminopyrimidine and related aminopyrimidine motifs are particularly prominent, forming the central scaffold of numerous kinase inhibitors.[2][3] These drugs function by targeting the ATP-binding site of kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer. The strategic functionalization of the pyrimidine core is therefore a critical aspect of modern drug design.

Physicochemical Properties and Synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine

2,5-Dichloro-N-methylpyrimidin-4-amine is a crystalline solid with the molecular formula C₅H₅Cl₂N₃. Its structure presents a unique combination of reactive sites that can be selectively addressed.

PropertyValueSource
Molecular Formula C₅H₅Cl₂N₃[4]
Molecular Weight 178.02 g/mol [4]
CAS Number 940927-35-5[4]
Appearance White to off-white crystalline powderVendor Data
Melting Point 150 °CVendor Data
Synthetic Strategy: A Self-Validating Protocol

The synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine is most logically and efficiently achieved through the regioselective nucleophilic aromatic substitution (SNAr) on a suitable precursor, 2,4,5-trichloropyrimidine. The rationale behind this approach lies in the differential reactivity of the chlorine atoms on the pyrimidine ring.

G TCP 2,4,5-Trichloropyrimidine Product 2,5-Dichloro-N-methylpyrimidin-4-amine TCP->Product Regioselective SNAr MeNH2 Methylamine (CH3NH2) MeNH2->Product Solvent Solvent (e.g., Ethanol) Base (e.g., DIPEA) Regioselective SNAr Regioselective SNAr Solvent->Regioselective SNAr

The chlorine atom at the C4 position of the pyrimidine ring is the most electrophilic and thus the most susceptible to nucleophilic attack. This is a well-established principle in pyrimidine chemistry, arising from the electron-withdrawing nature of the two ring nitrogens, which exerts a stronger activating effect on the para-position (C4) than the ortho-position (C2).[5][6] The chlorine at the C5 position is significantly less reactive towards SNAr due to weaker electronic activation. This predictable reactivity hierarchy allows for a highly regioselective reaction.

Experimental Protocol: Synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine

  • Objective: To synthesize 2,5-Dichloro-N-methylpyrimidin-4-amine from 2,4,5-trichloropyrimidine with high regioselectivity and yield.

  • Materials:

    • 2,4,5-Trichloropyrimidine (1.0 eq)

    • Methylamine (2.0 M solution in THF, 1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

    • Ethanol (anhydrous)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a stirred solution of 2,4,5-trichloropyrimidine in anhydrous ethanol at 0 °C, add DIPEA.

    • Slowly add the methylamine solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,5-Dichloro-N-methylpyrimidin-4-amine as a white solid.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by 2D NMR techniques (HMBC, NOESY) if necessary, which would show correlations between the N-methyl protons and the C4 carbon of the pyrimidine ring.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of 2,5-Dichloro-N-methylpyrimidin-4-amine lies in the remaining chlorine atom at the C2 position. This chlorine is now primed for a second SNAr reaction or for various palladium-catalyzed cross-coupling reactions. The presence of the electron-donating N-methylamino group at C4 slightly deactivates the ring towards further nucleophilic substitution compared to its trichloro-precursor, allowing for more controlled subsequent reactions.

G Start 2,5-Dichloro- N-methylpyrimidin-4-amine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH2, R-OH, R-SH Coupling Pd-catalyzed Cross-Coupling Start->Coupling R-B(OH)2 (Suzuki) R-SnBu3 (Stille) R-C≡CH (Sonogashira) Product_SNAr C2-Substituted Aminopyrimidine SNAr->Product_SNAr Product_Coupling C2-Substituted Aminopyrimidine Coupling->Product_Coupling

Nucleophilic Aromatic Substitution (SNAr)

The C2 chlorine can be displaced by a variety of nucleophiles, including primary and secondary amines, alcohols, and thiols. These reactions are typically carried out at elevated temperatures and in the presence of a base to neutralize the HCl generated.

Causality in Experimental Design: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are often used to enhance the reaction rate. The basicity of the nucleophile and the choice of an external base must be carefully considered to avoid side reactions. For less reactive nucleophiles, a stronger, non-nucleophilic base like sodium hydride may be required.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro position is also an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via well-established cross-coupling methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions offer a powerful and versatile toolkit for elaborating the pyrimidine scaffold with a wide range of substituents, which is a cornerstone of structure-activity relationship (SAR) studies.

Application in Kinase Inhibitor Synthesis: The Case of Pazopanib

A prominent example that highlights the utility of the 2-chloro-4-(methylamino)pyrimidine scaffold is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] While the approved synthesis of Pazopanib utilizes a closely related intermediate, the underlying chemical principles are directly applicable. The core of Pazopanib is assembled by coupling a substituted indazole amine with a dichloropyrimidine derivative.

The key intermediate in Pazopanib synthesis is N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[9][10] This intermediate is prepared by the SNAr reaction between 2,4-dichloropyrimidine and N,2,3-trimethyl-2H-indazol-6-amine. This reaction proceeds with high regioselectivity for the C4 position.

G cluster_step1 Step 1: C4-Amination cluster_step2 Step 2: C2-Amination DCP 2,4-Dichloropyrimidine Intermediate Pazopanib Intermediate (N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl- 2H-indazol-6-amine) DCP->Intermediate SNAr IndazoleAmine N,2,3-Trimethyl- 2H-indazol-6-amine IndazoleAmine->Intermediate Pazopanib Pazopanib Intermediate->Pazopanib SNAr Sulfonamide 5-Amino-2-methyl- benzenesulfonamide Sulfonamide->Pazopanib

This example powerfully illustrates the strategic value of the dichloropyrimidine core. The differential reactivity of the two chlorine atoms allows for a sequential and controlled introduction of two different amine substituents, a common strategy in the synthesis of kinase inhibitors.

The Role of the N-Methyl Group and the 5-Chloro Substituent

The specific structural features of 2,5-Dichloro-N-methylpyrimidin-4-amine are not arbitrary; they are designed to impart specific properties to the final drug molecule.

  • The N-Methyl Group: Compared to a primary amine (NH₂), an N-methyl group has several important consequences. It removes a hydrogen bond donor, which can be crucial for fine-tuning binding affinity and selectivity.[1] It also increases the lipophilicity of the molecule, which can enhance cell permeability and oral bioavailability.[11] From a synthetic standpoint, the N-methyl group prevents potential side reactions such as over-alkylation or acylation that can occur with a primary amine.

  • The 5-Chloro Substituent: The chlorine atom at the C5 position is sterically and electronically significant. It occupies a region of the pyrimidine ring that, in many kinase inhibitors, projects into a specific pocket of the ATP-binding site. The presence of a halogen at this position can lead to favorable halogen bonding interactions with the protein target, thereby increasing binding affinity.[12] Furthermore, the electron-withdrawing nature of the chlorine atom influences the overall electronic properties of the pyrimidine ring, which can modulate the pKa of the ring nitrogens and affect the binding kinetics.

Conclusion and Future Outlook

2,5-Dichloro-N-methylpyrimidin-4-amine is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of reactive sites and modulating substituents provides a robust platform for the synthesis of complex and highly functionalized molecules. The principles of regioselective substitution that govern its chemistry are fundamental to the construction of a vast number of kinase inhibitors and other targeted therapies. As our understanding of disease biology deepens and the demand for more selective and potent drugs grows, the strategic application of versatile and intelligently designed building blocks like 2,5-Dichloro-N-methylpyrimidin-4-amine will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

  • PubChem. (n.d.). 2,5-Dichloropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN113912550A - Method for preparing 2,4,5-trichloropyrimidine.
  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
  • Hargrave, A. L., & Miller, B. L. (2010). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 5(1), 91-100.
  • Tran, P. N., Le, T. N., Nguyen, T. T. H., Huynh, T. K. N., & Vo, D. D. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 27(15), 4984.
  • Wang, S., Dong, J., Li, Y., Li, Y., Wei, H., & Liu, H. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 69, 436-447.
  • Klootwijk, A., Miller, A. K., Miller, J. R., et al. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1599–1614.
  • WIPO. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Patentscope. Retrieved from [Link]

  • Ferreira, L. G., de Souza, M. V. N., & de Almeida, M. V. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2019(2), M1067.
  • PubChemLite. (n.d.). 2,5-dichloro-n-methylpyrimidin-4-amine (C5H5Cl2N3). Retrieved from [Link]

  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., Zhou, H., Cody, D. R., McMichael, A., & Fry, D. W. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.
  • Hurst, D. T., & Johnson, D. G. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2093-2096.
  • Tran, P. N., Le, T. N., Nguyen, T. T. H., Huynh, T. K. N., & Vo, D. D. (2022).
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Sharma, A., Kumar, S., & Bharatam, P. V. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(4), 1087-1096.
  • Zhang, Y., Wang, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
  • Google Patents. (n.d.). CN112538073A - Preparation method of pazopanib intermediate.
  • LibreTexts. (2023). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Sonati, T., Baviskar, A. T., & Shinde, D. B. (2013). Synthesis and characterization of four process impurities in pazopanib. Tetrahedron Letters, 54(40), 5448-5451.
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Kumar, A., & Singh, J. (2018). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Current Organic Synthesis, 15(5), 629-643.
  • Rewcastle, G. W., Palmer, B. D., Thompson, A. M., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936.
  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347-7357.

Sources

Methodological & Application

Application Note: Strategic Amination of 2,5-Dichloro-N-methylpyrimidin-4-amine for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2,5-Disubstituted Pyrimidine Scaffolds

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of therapeutic agents, owing to its prevalence in biologically essential molecules and its versatile chemical functionality.[1][2] As a privileged heterocyclic motif, pyrimidine derivatives are integral to numerous approved drugs and clinical candidates, particularly in oncology and immunology, where they often function as kinase inhibitors.[3][4] The strategic functionalization of the pyrimidine ring is therefore a critical task for medicinal chemists.

This guide focuses on a key synthetic transformation: the reaction of 2,5-Dichloro-N-methylpyrimidin-4-amine with primary amines. This specific reaction serves as a robust gateway to novel libraries of 2,5-disubstituted pyrimidine derivatives. The starting material is an excellent building block, featuring two distinct chlorine atoms that offer opportunities for sequential and regioselective substitution, thereby enabling the rapid generation of molecular diversity for structure-activity relationship (SAR) studies.[5]

The Underlying Chemistry: Mechanism and Regioselectivity

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process well-suited to electron-deficient aromatic systems like pyrimidines.

Causality of the Reaction Pathway:

  • Nucleophilic Attack: The primary amine, acting as the nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The pyrimidine ring's nitrogen atoms withdraw electron density, making the ring susceptible to such an attack.

  • Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Rearomatization: The complex then collapses, expelling a chloride ion as the leaving group and restoring the aromaticity of the pyrimidine ring.

Controlling Regioselectivity: The C2 vs. C5 Position A critical aspect of this reaction is its regioselectivity. In the 2,5-Dichloro-N-methylpyrimidin-4-amine substrate, the two chlorine atoms are in electronically distinct environments.

  • C2 Position: This position is ortho and para to the ring's nitrogen atoms, which powerfully activate it for nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.

  • C5 Position: This position is meta to the ring nitrogens and is therefore significantly less activated. Nucleophilic substitution at C5 is generally disfavored in pyrimidines unless there are strong electron-withdrawing groups at the adjacent C4 and C6 positions.

Consequently, the reaction with a primary amine is highly regioselective, with substitution occurring almost exclusively at the C2 position . The C5 chlorine remains intact, providing a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.

Diagram: SNAr Mechanism at the C2 Position

SNAr_Mechanism sub 2,5-Dichloro-N-methylpyrimidin-4-amine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + R-NH2 (Attack at C2) nuc Primary Amine (R-NH2) nuc->meisenheimer prod 2-Amino-5-chloro-N-methylpyrimidin-4-amine meisenheimer->prod - Cl- hcl HCl meisenheimer->hcl - H+ base_hcl [Base-H]+Cl- base Base (e.g., DIPEA) base->base_hcl Quenches HCl

Caption: The SNAr mechanism for the amination of 2,5-dichloropyrimidines.

Validated Experimental Protocol

This protocol provides a reliable method for the regioselective amination at the C2 position. It is designed to be a self-validating system with clear checkpoints.

Materials and Reagents:

  • 2,5-Dichloro-N-methylpyrimidin-4-amine (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)

  • Anhydrous solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup (Self-Validation Checkpoint 1):

    • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2,5-Dichloro-N-methylpyrimidin-4-amine (1.0 eq).

    • Add the anhydrous solvent (e.g., 1,4-Dioxane, 10 mL per mmol of substrate).

    • Stir the mixture until the starting material is fully dissolved. Rationale: An inert atmosphere prevents side reactions with moisture and oxygen. Anhydrous solvents are crucial as water can compete as a nucleophile, leading to undesired hydrolysis byproducts.

  • Addition of Reagents (Self-Validation Checkpoint 2):

    • Add the primary amine (1.1 eq) to the solution.

    • Add the base, DIPEA (2.0 eq), dropwise. Rationale: A slight excess of the amine ensures the reaction goes to completion. The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it inactive.[6]

    • Observe for any initial exotherm or color change.

  • Reaction and Monitoring (Self-Validation Checkpoint 3):

    • Heat the reaction mixture to 80-100 °C.[6][7]

    • Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes). The reaction is complete when the starting pyrimidine spot is no longer visible. This typically takes 4-16 hours. Rationale: Heating provides the necessary activation energy for the SNAr reaction. TLC is a critical checkpoint to avoid over-running the reaction, which could lead to side products, or stopping it prematurely, resulting in low yield.

  • Work-up Procedure (Self-Validation Checkpoint 4):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove any remaining acid and excess base) and brine (to remove water).[8] Rationale: This aqueous work-up removes inorganic salts and polar impurities, simplifying the subsequent purification step.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of EtOAc in hexanes).

    • Combine the fractions containing the pure product and concentrate to yield the final compound.

    • Characterize the product using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity, purity, and regiochemistry.

Key Experimental Variables and Optimization

The success of this reaction can be fine-tuned by adjusting several parameters. The following table summarizes their impact and provides guidance for optimization.

ParameterRecommended ChoiceRationale & Causality
Primary Amine 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion. For less nucleophilic amines (e.g., anilines), a larger excess or higher temperatures may be required. Sterically hindered amines may react slower.
Base DIPEA, Et3N (2-3 eq)A non-nucleophilic amine base is crucial. It must be strong enough to neutralize HCl but not so strong as to deprotonate other functional groups. An excess ensures the reaction medium remains basic.
Solvent 1,4-Dioxane, DMF, MeCNPolar aprotic solvents are ideal. They can dissolve the reactants and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile.
Temperature 80 - 120 °CHigher temperatures increase the reaction rate, which is necessary for many amine nucleophiles. However, excessively high temperatures can lead to decomposition or side reactions.
Concentration 0.1 - 0.5 MA concentration of 0.1 M is a good starting point. Higher concentrations can increase the reaction rate but may also lead to solubility issues or side product formation.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive amine (protonated).2. Insufficient temperature.3. Low nucleophilicity of the amine.1. Ensure sufficient base (2-3 eq) is used.2. Increase the reaction temperature in 10 °C increments.3. Increase the reaction time or use a more forcing solvent like DMF or DMSO.
Formation of Side Products 1. Reaction with solvent (e.g., hydrolysis with residual water).2. Disubstitution at C5 (rare).1. Use high-purity, anhydrous solvents and maintain an inert atmosphere.2. Avoid excessively high temperatures or prolonged reaction times. Purify carefully by column chromatography.
Difficult Purification 1. Product and starting material have similar polarity.2. Presence of residual base.1. Ensure the reaction goes to completion via TLC monitoring.2. Perform a thorough aqueous work-up with NaHCO3 to remove the base before chromatography.

Diagram: Experimental Workflow

Caption: A validated workflow for the synthesis and purification process.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2025). ResearchGate. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Not specified. Available at: [Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Available at: [Link]

  • Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2,5-Dichloropyrimidin-4-amine. (n.d.). PubChem. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Available at: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2024). Taylor & Francis Online. Available at: [Link]

  • Reactions of Amines. (2020). Chemistry LibreTexts. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available at: [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Available at: [Link]

  • 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine. (n.d.). PharmaCompass.com. Available at: [Link]

  • Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. (2024). ResearchGate. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (n.d.). National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. Available at: [Link]

  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (n.d.). PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrimidine-based compounds.

Introduction: Navigating the Regioselectivity of Polysubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a critical strategy for the synthesis of diverse compound libraries. This guide focuses on the SNAr of 2,5-dichloro-N-methylpyrimidin-4-amine, a versatile intermediate for the development of novel bioactive molecules.

The reactivity of substituted pyrimidines in SNAr reactions is a subject of considerable interest. The inherent electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, facilitates nucleophilic attack. The general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5.[1][2] However, the substitution pattern of the starting material profoundly influences this reactivity and the regioselectivity of the reaction.

In the case of 2,5-dichloro-N-methylpyrimidin-4-amine, the target for substitution is the chlorine atom at the C2 position. The existing substituents, an N-methylamino group at C4 and a chlorine atom at C5, exert competing electronic effects. The N-methylamino group is electron-donating, which tends to deactivate the ring towards nucleophilic attack. Conversely, the chlorine atom at C5 is electron-withdrawing, which activates the ring. The interplay of these effects dictates the conditions required for a successful and selective substitution at the C2 position. This guide provides a comprehensive overview of the mechanistic considerations and practical protocols for achieving efficient C2-amination of this substrate.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of 2,5-dichloro-N-methylpyrimidin-4-amine with an amine nucleophile proceeds through a well-established two-step addition-elimination mechanism.

Figure 1: Generalized SNAr mechanism.

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the ring nitrogens and the C5-chloro substituent aid in delocalizing the negative charge.[3][4]

  • Leaving Group Departure: The chloride ion at the C2 position is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.

Experimental Considerations and Protocols

The successful execution of the SNAr reaction on 2,5-dichloro-N-methylpyrimidin-4-amine hinges on the careful selection of reaction parameters. The following table summarizes recommended conditions for various classes of amine nucleophiles.

Nucleophile ClassSolvent(s)BaseTemperature (°C)Typical Reaction Time (h)Notes
Primary Aliphatic Amines Ethanol, n-Butanol, Dioxane, DMFDIPEA, Et₃N, K₂CO₃80 - 1204 - 24Reactions with less hindered primary amines are generally faster. An excess of the amine can also serve as the base.
Secondary Aliphatic Amines Dioxane, DMF, NMPDIPEA, NaH, K₂CO₃100 - 15012 - 48Steric hindrance around the nitrogen can slow the reaction, requiring higher temperatures and longer reaction times.
Anilines (Aromatic Amines) Ethanol, n-Butanol, DMF, WaterAcid catalysis (e.g., HCl), DIPEA, K₂CO₃100 - 16012 - 72Acid catalysis can be effective for reactions with anilines.[5] In some cases, palladium catalysis might be necessary for less reactive anilines.[1]
Heterocyclic Amines Ethanol, Dioxane, WaterDIPEA, K₂CO₃, KF100 - 1508 - 36The reactivity of heterocyclic amines varies significantly based on their pKa and steric profile. Using KF in water is a green and effective option for some substrates.[6][7]

Detailed Experimental Protocols

Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines

This protocol provides a general method for the reaction of 2,5-dichloro-N-methylpyrimidin-4-amine with primary and secondary aliphatic amines.

Protocol1_Workflow start Start step1 Dissolve 2,5-dichloro-N-methylpyrimidin-4-amine (1.0 eq) in a suitable solvent (e.g., Dioxane or DMF). start->step1 step2 Add the aliphatic amine (1.1 - 1.5 eq) and a base (e.g., DIPEA, 2.0 eq). step1->step2 step3 Heat the reaction mixture to the desired temperature (80-150 °C). step2->step3 step4 Monitor the reaction progress by TLC or LC-MS. step3->step4 step5 Upon completion, cool to room temperature and quench with water. step4->step5 step6 Extract the product with an organic solvent (e.g., Ethyl Acetate). step5->step6 step7 Wash the organic layer, dry over Na₂SO₄, and concentrate. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end End step8->end

Figure 2: Workflow for amination with aliphatic amines.

Materials:

  • 2,5-dichloro-N-methylpyrimidin-4-amine

  • Primary or secondary aliphatic amine

  • Anhydrous solvent (e.g., Dioxane, DMF)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (Et₃N), or Potassium Carbonate (K₂CO₃))

  • Reaction vessel (e.g., round-bottom flask with a condenser or a sealed tube)

  • Standard workup and purification reagents and equipment

Procedure:

  • To a reaction vessel, add 2,5-dichloro-N-methylpyrimidin-4-amine (1.0 equivalent).

  • Add the anhydrous solvent (e.g., Dioxane or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Add the primary or secondary aliphatic amine (1.1 to 1.5 equivalents).

  • Add the base (e.g., DIPEA, 2.0 equivalents).

  • Seal the vessel or equip it with a condenser and heat the reaction mixture to the appropriate temperature (see table above) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-chloro-N-methylpyrimidin-4-amine derivative.

Protocol 2: Procedure for Amination with Anilines (Aromatic Amines)

This protocol is adapted for the generally less nucleophilic anilines and may require higher temperatures or the use of acid catalysis.

Materials:

  • 2,5-dichloro-N-methylpyrimidin-4-amine

  • Substituted or unsubstituted aniline

  • Anhydrous solvent (e.g., n-Butanol, DMF)

  • Base (e.g., DIPEA) or Acid Catalyst (e.g., concentrated HCl)

  • Reaction vessel

Procedure:

  • Combine 2,5-dichloro-N-methylpyrimidin-4-amine (1.0 equivalent) and the aniline (1.2 to 2.0 equivalents) in a suitable solvent (e.g., n-butanol or DMF).

  • For base-mediated reaction: Add a base such as DIPEA (2.0 equivalents).

  • For acid-catalyzed reaction: Add a catalytic amount of a strong acid like concentrated HCl (e.g., 0.1 equivalents).[5]

  • Heat the reaction mixture to 100-160 °C and stir.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the reaction to room temperature.

  • If a base was used, perform the aqueous workup as described in Protocol 1.

  • If an acid catalyst was used, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate before extraction.

  • Purify the product by column chromatography.

Product Characterization

The synthesized 2-amino-5-chloro-N-methylpyrimidin-4-amine derivatives should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyrimidine ring proton, the N-methyl group, and the protons of the newly introduced amino substituent. The chemical shifts will be influenced by the nature of the substituent at the C2 position.

    • ¹³C NMR: The carbon signals of the pyrimidine ring will provide valuable structural information. The C2, C4, C5, and C6 carbons will have distinct chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.

Potential Side Reactions and Troubleshooting

  • Solvolysis: When using alcohol solvents at high temperatures, solvolysis can occur, where the solvent acts as a nucleophile, leading to the formation of an alkoxy-substituted byproduct.[5] If this is observed, switching to a non-nucleophilic solvent like dioxane or DMF is recommended.

  • Di-substitution: While the C5-chloro group is generally much less reactive than the C2-chloro group in SNAr, under harsh conditions (very high temperatures and long reaction times), di-substitution may occur. Monitoring the reaction closely can help to minimize this.

  • Low Reactivity: If the reaction is sluggish, increasing the temperature, using a more polar aprotic solvent (e.g., NMP), or employing microwave irradiation can enhance the reaction rate. For unreactive amines, considering a palladium-catalyzed cross-coupling reaction might be a viable alternative.[1]

Conclusion

The nucleophilic aromatic substitution of 2,5-dichloro-N-methylpyrimidin-4-amine provides a versatile and efficient route to a diverse range of 2,4-diamino-5-chloropyrimidine derivatives. By carefully selecting the reaction conditions based on the nature of the amine nucleophile, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to facilitate the successful synthesis and characterization of these valuable compounds for applications in drug discovery and development.

References

  • Hoff, B. H. et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460. [Link]

  • Yin, J. et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Angewandte Chemie International Edition, 52(32), 8274-8277. [Link]

  • Trilleras, J. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1435. [Link]

  • Trilleras, J. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Garratt, P. J. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

  • Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Al-Masoudi, N. A. et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Glaxo Group Limited. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • Farmitalia Carlo Erba S.R.L. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Crystal Pharma, S.A.U. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. [Link]

  • Stack Exchange Inc. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Li, G. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(5), 721-724. [Link]

  • Hurst, D. T. et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967, 1688-1691. [Link]

  • Crystal Pharma, S.A.U. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Guillon, J. et al. (2007). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 63(4), 864-872. [Link]

  • Salieva, K. N. et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1007-1012. [Link]

Sources

Application Note: Strategic Suzuki-Miyaura Coupling for the Synthesis of Novel Pyrimidine Derivatives from 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] The ability to selectively functionalize this heterocycle is paramount in the quest for novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for forging carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[4][5][6] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2,5-dichloro-N-methylpyrimidin-4-amine, a substrate poised for the generation of diverse compound libraries for drug discovery. We will delve into a detailed protocol, the underlying mechanistic rationale, and key considerations for successful execution and optimization.

The Challenge and Opportunity of 2,5-Dichloro-N-methylpyrimidin-4-amine

The target substrate, 2,5-dichloro-N-methylpyrimidin-4-amine, presents an interesting case for regioselective functionalization. The two chlorine atoms at the C2 and C5 positions exhibit differential reactivity due to the electronic influence of the pyrimidine nitrogens and the N-methylamino group at C4. Understanding and controlling this selectivity is key to achieving the desired molecular architecture. Generally, in dichloropyrimidines, the C4 position is more reactive towards Suzuki coupling.[7][8] However, the presence of the amino group at C4 and the chloro group at C5 in our substrate introduces a unique electronic and steric environment that requires careful consideration for predictable outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organohalide and an organoboron compound.[5] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Boronate->Transmetalation

Sources

Application Notes and Protocols for the Synthesis of N-aryl-pyrimidin-amines using 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of N-aryl-pyrimidin-amines, a class of compounds of significant interest in medicinal chemistry and drug discovery, using 2,5-Dichloro-N-methylpyrimidin-4-amine as a versatile starting material. We provide an in-depth analysis of the reaction mechanisms, regioselectivity, and practical considerations for both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed Buchwald-Hartwig amination protocols. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, troubleshooting advice, and a discussion of the therapeutic relevance of the synthesized compounds.

Introduction: The Significance of N-aryl-pyrimidin-amines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anti-cancer properties.[1][2] The functionalization of the pyrimidine ring, particularly with aryl amine moieties, allows for the fine-tuning of a compound's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties.[3] N-aryl-pyrimidin-amines are prevalent structural motifs in a variety of kinase inhibitors, a class of targeted cancer therapeutics that have revolutionized oncology.

2,5-Dichloro-N-methylpyrimidin-4-amine is a valuable and reactive building block for the synthesis of these important molecules. Its two distinct chloro-substituents at the C2 and C5 positions of the pyrimidine ring offer opportunities for selective functionalization, enabling the creation of diverse libraries of N-aryl-pyrimidin-amines for drug discovery programs. This guide will explore the chemical principles and practical methodologies for leveraging this starting material in the synthesis of these high-value compounds.

Reaction Mechanisms and Regioselectivity

The synthesis of N-aryl-pyrimidin-amines from 2,5-Dichloro-N-methylpyrimidin-4-amine can be approached through two primary methodologies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The choice of method can significantly impact the regioselectivity of the reaction, determining which of the two chloro-substituents is replaced by the aryl amine.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms on 2,5-Dichloro-N-methylpyrimidin-4-amine are activating groups, further enhancing the ring's electrophilicity. In an SNAr reaction, an aniline derivative, acting as a nucleophile, attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion.

The regioselectivity of this reaction (substitution at C2 vs. C5) is governed by a combination of electronic and steric factors. Generally, the C2 position is more electron-deficient due to the proximity of the two ring nitrogen atoms. However, the C5 position is sterically less hindered. The presence of the N-methylamino group at the C4 position also influences the electronic distribution within the ring. For many dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 or C6 positions; however, in this specific substrate, the choice is between C2 and C5.[4] While direct studies on this specific substrate are limited, analogies with other dichloropyrimidines suggest that reactions with neutral nitrogen nucleophiles can sometimes lead to mixtures of isomers.[4] Acid catalysis can be employed to protonate the pyrimidine ring, further activating it towards nucleophilic attack.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This methodology has become a staple in modern organic synthesis due to its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl-pyrimidin-amine and regenerate the palladium(0) catalyst.

A key advantage of the Buchwald-Hartwig amination is that the regioselectivity can often be controlled by the choice of phosphine ligand on the palladium catalyst.[7] Bulky, electron-rich ligands can favor reaction at sterically hindered positions, potentially offering a complementary regioselectivity to the SNAr reaction. This method is particularly useful for less reactive anilines or when SNAr conditions lead to undesired side reactions.

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-N-methylpyrimidin-4-amine with Aniline

This protocol describes a general procedure for the SNAr reaction. Optimization of temperature and reaction time may be necessary for different aniline derivatives.

Materials:

  • 2,5-Dichloro-N-methylpyrimidin-4-amine

  • Aniline (or substituted aniline)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Dichloro-N-methylpyrimidin-4-amine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the desired aniline (1.1 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-pyrimidin-amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of palladium precursor, ligand, and base may require optimization for specific substrates.

Materials:

  • 2,5-Dichloro-N-methylpyrimidin-4-amine

  • Aniline (or substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or another suitable palladium precursor

  • Xantphos or another suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask and stir for 10 minutes.

  • Add 2,5-Dichloro-N-methylpyrimidin-4-amine (1.0 eq), the desired aniline (1.2 eq), and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired N-aryl-pyrimidin-amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative data for the synthesis of N-aryl-pyrimidin-amines from dichloropyrimidine precursors, based on analogous reactions found in the literature. Actual results may vary depending on the specific substrates and reaction conditions used.

EntryAryl AmineMethodSolventBaseCatalyst/LigandTemp (°C)Time (h)Yield (%)
1AnilineSNArDMFDIPEA-100865-85
24-MethoxyanilineSNArDioxaneK₂CO₃-110670-90
33-ChloroanilineBuchwald-HartwigTolueneNaOtBuPd₂(dba)₃/Xantphos110475-95
42-MethylanilineBuchwald-HartwigTolueneNaOtBuPd₂(dba)₃/RuPhos100660-80

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: - 2,5-Dichloro-N-methylpyrimidin-4-amine - Aryl Amine - Base - Solvent - Catalyst/Ligand (if applicable) heating Heat and Stir (Monitor by TLC/LC-MS) reagents->heating extraction Aqueous Work-up and Extraction heating->extraction drying Dry and Concentrate extraction->drying chromatography Column Chromatography drying->chromatography characterization Characterization (NMR, MS) chromatography->characterization reaction_schemes cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Amination snar_reagents 2,5-Dichloro-N-methylpyrimidin-4-amine + ArNH₂ snar_product 2-Anilino-5-chloro-N-methylpyrimidin-4-amine (Regioisomers possible) snar_reagents->snar_product SɴAr snar_conditions Base (e.g., DIPEA) Solvent (e.g., DMF) Heat buchwald_reagents 2,5-Dichloro-N-methylpyrimidin-4-amine + ArNH₂ buchwald_product 2-Anilino-5-chloro-N-methylpyrimidin-4-amine (Regioselectivity ligand-dependent) buchwald_reagents->buchwald_product Buchwald-Hartwig buchwald_conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat

Caption: Comparison of SNAr and Buchwald-Hartwig amination pathways.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • SNAr: Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO.

    • Buchwald-Hartwig: The catalyst system is sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere. The choice of ligand is critical; screen different ligands to find the optimal one for your specific substrate. The base is also important; stronger bases like LiHMDS may be required for less reactive amines.

  • Formation of Regioisomers:

    • If a mixture of C2 and C5 substituted products is obtained, careful optimization of the reaction conditions is necessary. For SNAr, lowering the temperature may favor the thermodynamically more stable product.

    • For Buchwald-Hartwig amination, the ligand has a profound effect on regioselectivity. Bulky ligands can often direct the reaction to a specific position. It may be necessary to screen a panel of ligands to achieve the desired regioselectivity.

  • Difficult Purification:

    • If the product and starting material have similar polarities, consider using a different chromatographic eluent system or reverse-phase chromatography.

    • If regioisomers are difficult to separate, it may be more efficient to carry the mixture to the next step and attempt separation of the downstream intermediates.

Applications in Drug Discovery

The N-aryl-pyrimidin-amine core is a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. By strategically modifying the aryl group and potentially functionalizing the remaining chloro-substituent, chemists can modulate the compound's binding affinity and selectivity for a specific kinase target. This approach has led to the discovery of numerous clinically successful drugs for the treatment of cancer and other diseases. The synthetic methods described herein provide a robust platform for the generation of novel N-aryl-pyrimidin-amine libraries for high-throughput screening and lead optimization in drug discovery programs.

References

  • MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyridin-4-amine. PubChem. Retrieved from [Link]

  • PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Retrieved from [Link]

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The University of Groningen research portal. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS Publications. (2018). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,5-Dichloro-N-methylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for purity assessment, reaction monitoring, and quality control. The causality behind experimental choices, self-validating system parameters, and comprehensive referencing provide a trustworthy and authoritative guide.

Introduction: The Analytical Imperative

2,5-Dichloro-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of downstream products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This document provides a comprehensive, field-proven protocol for the reversed-phase HPLC analysis of this compound, moving beyond a simple recitation of steps to explain the underlying scientific rationale.

The reactivity of dichloropyrimidines in nucleophilic aromatic substitution reactions makes them valuable synthons.[1] However, this reactivity also necessitates careful analytical monitoring to control for potential side products and degradation. The method herein is developed based on the physicochemical properties of analogous compounds and established chromatographic principles for separating halogenated heterocyclic amines.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is foundational to robust method development. While specific experimental data for 2,5-Dichloro-N-methylpyrimidin-4-amine is not extensively published, we can infer key characteristics from structurally similar molecules.

PropertyEstimated Value/CharacteristicRationale & Implication for HPLC Method
Molecular Formula C₅H₅Cl₂N₃-
Molecular Weight ~178.02 g/mol Influences retention behavior and is critical for mass spectrometry if used.
Structure Pyrimidine ring with two chlorine atoms and an N-methylamine group.The aromatic pyrimidine core suggests strong UV absorbance. The chlorine and amine groups influence polarity.
Polarity Moderately polarBased on the presence of amine and chloro-substituents. Suitable for reversed-phase chromatography.
Solubility Likely soluble in organic solvents like acetonitrile, methanol, and DMSO.[2]Essential for sample and standard preparation. Acetonitrile is an excellent choice for the mobile phase.
UV Absorbance Expected UV maxima in the 220-280 nm range.Pyrimidine derivatives typically exhibit strong absorbance in this region, allowing for sensitive UV detection.[3]
Stability Potential for degradation under harsh pH or high temperatures.[4]Sample preparation and analysis should be conducted under mild conditions.

HPLC Method and Protocol

This protocol is designed as a starting point for the analysis of 2,5-Dichloro-N-methylpyrimidin-4-amine. Method optimization and validation are crucial for specific applications.

Materials and Reagents
  • 2,5-Dichloro-N-methylpyrimidin-4-amine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability for moderately polar compounds. The mobile phase of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with appropriate retention.

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution and is a standard for reversed-phase chromatography.
Mobile Phase A WaterWeak solvent in reversed-phase.
Mobile Phase B AcetonitrileStrong solvent, miscible with water, and low UV cutoff.
Gradient 40% B to 80% B over 10 minutesA gradient is recommended to ensure elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and retention times.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; DAD can be used to identify the optimal wavelength.
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of the 2,5-Dichloro-N-methylpyrimidin-4-amine reference standard.

  • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of working standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL) by diluting with acetonitrile.

Sample Preparation:

  • Accurately weigh the sample containing 2,5-Dichloro-N-methylpyrimidin-4-amine.

  • Dissolve in a known volume of acetonitrile to achieve a concentration within the calibration range of the standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Standards HPLC HPLC System (Pump, Autosampler, Column, Detector) Standard->HPLC Sample Prepare Samples Sample->HPLC Acquire Acquire Chromatograms HPLC->Acquire Method Set Chromatographic Conditions Method->HPLC Analyze Integrate Peaks & Quantify Acquire->Analyze

Caption: A streamlined workflow for the HPLC analysis of 2,5-Dichloro-N-methylpyrimidin-4-amine.

Results, Discussion, and System Validation

Expected Chromatogram

Under the proposed conditions, a sharp, symmetrical peak for 2,5-Dichloro-N-methylpyrimidin-4-amine is expected. The retention time will depend on the specific C18 column used but should be in the range of 3-7 minutes.

Method Validation Parameters

To ensure the trustworthiness of the results, the following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if in a formulation), and the analyte.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Troubleshooting
IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with the stationary phase; column degradation.Add a small amount of formic acid (0.1%) to the mobile phase; use a new column.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile or try a different organic modifier (e.g., methanol).
Variable Retention Times Fluctuation in pump pressure or column temperature.Ensure the pump is properly primed and the column oven is stable.
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.Use fresh mobile phase; run blank injections.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 2,5-Dichloro-N-methylpyrimidin-4-amine. By detailing the rationale behind the method parameters and incorporating principles of method validation, this guide serves as an authoritative resource for researchers and professionals in the pharmaceutical industry. The successful implementation of this method will enable accurate and reliable quality assessment of this important chemical intermediate.

References

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloropyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 23(7), 1743. Retrieved from [Link]

  • MDPI. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(18), 4236. Retrieved from [Link]

  • Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]

  • NIH. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Polymers, 12(11), 2695. Retrieved from [Link]

  • ResearchGate. (2018). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • MDPI. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 22(5), 2693. Retrieved from [Link]

Sources

Application and Protocol Guide for the NMR Spectroscopic Analysis of 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,5-Dichloro-N-methylpyrimidin-4-amine. This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] Given its pivotal role, unambiguous structural confirmation and purity assessment are critical. NMR spectroscopy is the primary analytical technique for this purpose. This document outlines field-proven methodologies for sample preparation, data acquisition, and spectral interpretation of ¹H and ¹³C NMR spectra. While direct experimental spectral data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on established principles of substituent effects on the pyrimidine core, empowering researchers to confidently assign and interpret their own experimental data.

Introduction: The Significance of 2,5-Dichloro-N-methylpyrimidin-4-amine in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atoms provide key hydrogen bonding points, and the ring system serves as a versatile anchor for various substituents to modulate pharmacological activity. 2,5-Dichloro-N-methylpyrimidin-4-amine is a valuable intermediate, with the chlorine atoms at the 2 and 5 positions acting as reactive handles for further chemical modifications, such as nucleophilic aromatic substitution reactions. The N-methylamino group at the 4-position is also crucial for modulating the electronic properties of the ring and for establishing interactions with biological targets.

The precise arrangement of these substituents is critical to the molecule's reactivity and its utility in drug design. Therefore, rigorous structural elucidation via NMR spectroscopy is an indispensable step in any synthetic workflow involving this compound.

Foundational Principles: Predicting the NMR Signature

The chemical environment of each nucleus dictates its resonance frequency (chemical shift) in an NMR spectrum.[3] In 2,5-Dichloro-N-methylpyrimidin-4-amine, the chemical shifts of the single aromatic proton (H6) and the N-methyl protons are influenced by the electronegativity and spatial arrangement of the two chlorine atoms and the N-methylamino group.

  • ¹H NMR Spectroscopy: The pyrimidine ring is an electron-deficient system, which generally results in its protons being deshielded and appearing at a higher chemical shift (downfield) compared to benzene. The presence of two electronegative chlorine atoms is expected to further deshield the ring proton. The N-methylamino group, being an electron-donating group, will have a counteracting shielding effect. The interplay of these electronic effects will determine the final chemical shift of H6. The protons of the N-methyl group will appear in the aliphatic region, with their chemical shift influenced by the adjacent nitrogen and the aromatic ring.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrimidine ring are also significantly affected by the substituents. Carbons directly attached to the electronegative chlorine and nitrogen atoms will be deshielded and resonate at higher chemical shifts.[4] Quaternary carbons (those with no attached protons) often exhibit weaker signals in proton-decoupled ¹³C NMR spectra.[4]

Experimental Workflow: From Sample Preparation to Data Acquisition

The following section details a step-by-step protocol for obtaining high-quality ¹H and ¹³C NMR spectra of 2,5-Dichloro-N-methylpyrimidin-4-amine.

Sample Preparation

Proper sample preparation is paramount for acquiring high-resolution NMR spectra.

Materials:

  • 2,5-Dichloro-N-methylpyrimidin-4-amine (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS), usually pre-dissolved in the deuterated solvent)

  • Pasteur pipette with a cotton or glass wool plug

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 2,5-Dichloro-N-methylpyrimidin-4-amine. For standard ¹H NMR, 5-10 mg is typically sufficient, while for ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.[6] If solubility is an issue, DMSO-d₆ is a more polar alternative. The choice of solvent will affect the chemical shifts of the analyte.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (e.g., 0.03% TMS) to the sample vial.[7] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Diagram of the Sample Preparation Workflow:

Sample_Preparation cluster_workflow Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap nmr Ready for NMR Analysis cap->nmr

Caption: A streamlined workflow for preparing NMR samples of small molecules.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or equivalentStandard 30-degree pulse for quantitative measurements.
Number of Scans (NS)8 to 16Sufficient for good signal-to-noise for a moderately concentrated sample.
Relaxation Delay (D1)1-2 secondsAllows for adequate relaxation of protons, important for accurate integration.
Acquisition Time (AQ)3-4 secondsEnsures good digital resolution.
Spectral Width (SW)16 ppm (centered at ~6 ppm)Covers the expected chemical shift range for both aromatic and aliphatic protons.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or equivalentProton-decoupled experiment with a 30-degree pulse.
Number of Scans (NS)1024 or higher¹³C has a low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.
Relaxation Delay (D1)2 secondsAllows for the typically longer relaxation times of carbon nuclei.
Acquisition Time (AQ)1-2 secondsProvides adequate resolution for the broader ¹³C chemical shift range.
Spectral Width (SW)240 ppm (centered at ~120 ppm)Encompasses the full range of expected chemical shifts for sp² and sp³ carbons.

Spectral Analysis and Interpretation: A Predictive Approach

In the absence of a published, experimentally verified spectrum, we can predict the ¹H and ¹³C NMR spectra of 2,5-Dichloro-N-methylpyrimidin-4-amine based on the known effects of its substituents on the pyrimidine ring.

Predicted ¹H NMR Spectrum

The molecule has two distinct types of protons: the aromatic proton at position 6 (H6) and the protons of the N-methyl group.

  • H6 (Aromatic Proton):

    • Chemical Shift: The parent pyrimidine protons are at ~8.7 ppm (H2, H4, H6) and ~7.3 ppm (H5). The N-methylamino group at C4 is electron-donating and will shield the ring protons. The two chlorine atoms are strongly electron-withdrawing and will deshield the ring protons. The net effect is likely to place the H6 signal in the range of 8.0 - 8.5 ppm .

    • Multiplicity: Since there are no adjacent protons, the H6 signal will be a singlet (s) .

    • Integration: The integral of this signal will correspond to 1H .

  • -NHCH₃ (N-methyl Protons):

    • Chemical Shift: The protons of a methyl group attached to a nitrogen atom typically appear between 2.2 and 2.9 ppm. Given the attachment to the electron-deficient pyrimidine ring, a chemical shift in the range of 2.8 - 3.2 ppm is expected.

    • Multiplicity: The methyl protons will likely show coupling to the N-H proton, which may be a broad singlet or a doublet depending on the rate of proton exchange. In many cases, this coupling is not resolved, and the signal appears as a singlet (s) or a doublet (d) .

    • Integration: The integral of this signal will correspond to 3H .

  • -NH- (Amine Proton):

    • Chemical Shift: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It is expected to be a broad signal, potentially in the range of 5.0 - 7.0 ppm .

    • Multiplicity: This proton will likely appear as a broad singlet (br s) or a quartet (q) if it couples to the methyl group.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H68.0 - 8.5s1H
-NH-5.0 - 7.0 (broad)br s or q1H
-NHCH₃2.8 - 3.2s or d3H
Predicted ¹³C NMR Spectrum

The molecule has five distinct carbon environments.

  • C2 and C4: These carbons are directly attached to electronegative atoms (chlorine and nitrogen, respectively) and are expected to be significantly deshielded. C2, bonded to a chlorine and two nitrogens, will likely be the most downfield. C4, bonded to two nitrogens and a chlorine, will also be in a similar region. Predicted chemical shift range: 155 - 165 ppm .

  • C6: This carbon is bonded to a proton and is part of the aromatic system. Its chemical shift will be influenced by the adjacent nitrogen and the chlorine at C5. Predicted chemical shift range: 150 - 158 ppm .

  • C5: This carbon is attached to a chlorine atom, which will cause a significant downfield shift. Predicted chemical shift range: 115 - 125 ppm .

  • -NHCH₃: The carbon of the N-methyl group is an sp³-hybridized carbon and will appear in the upfield region of the spectrum. Predicted chemical shift range: 25 - 35 ppm .

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2, C4, C6150 - 165Quaternary and CH carbons in the aromatic region, influenced by N and Cl.
C5115 - 125Carbon attached to chlorine.
-NHCH₃25 - 35Aliphatic methyl carbon.

Logical Flow for Spectral Interpretation:

Spectral_Interpretation cluster_interpretation Spectral Interpretation Logic acquire Acquire ¹H and ¹³C NMR Spectra h_nmr Analyze ¹H NMR acquire->h_nmr c_nmr Analyze ¹³C NMR acquire->c_nmr correlate Correlate ¹H and ¹³C Data (e.g., using HSQC/HMBC) h_nmr->correlate c_nmr->correlate structure Confirm Structure of 2,5-Dichloro-N-methylpyrimidin-4-amine correlate->structure

Caption: A logical workflow for the structural elucidation using NMR data.

Self-Validation and Troubleshooting

  • Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum may indicate impurities. Integrating the signals of the compound and the impurities can provide a quantitative measure of purity, provided the relaxation delays are adequate.

  • Solvent Peaks: Residual proton signals from the deuterated solvent will be present (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆). These should not be mistaken for sample signals.

  • Water Peak: A broad singlet due to water is often observed, typically between 1.5 and 4.5 ppm depending on the solvent and temperature.

  • Ambiguous Assignments: In cases of signal overlap or ambiguity, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for definitively assigning proton and carbon signals.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic analysis of 2,5-Dichloro-N-methylpyrimidin-4-amine. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and assess the purity of this important medicinal chemistry intermediate. The predictive nature of the spectral analysis serves as a robust starting point for interpreting experimental data, facilitating the efficient progression of drug discovery and development programs.

References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • National Institutes of Health. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of Pyrimido[4,5-d]pyrimidines from 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines allows for interaction with a wide range of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1]. Notably, certain pyrimido[4,5-d]pyrimidine derivatives have been investigated as potent kinase inhibitors, highlighting their potential in the development of targeted therapies[1].

This application note provides a detailed synthetic guide for the preparation of pyrimido[4,5-d]pyrimidines, starting from the readily available, yet functionally challenging, 2,5-dichloro-N-methylpyrimidin-4-amine. While a direct, one-pot synthesis from this specific starting material is not extensively documented, this guide outlines a rational, multi-step synthetic strategy. The proposed pathway leverages the differential reactivity of the chloro-substituents and employs well-established synthetic transformations to construct the target bicyclic system. The protocols provided herein are based on established methodologies for analogous systems and are intended to serve as a robust starting point for researchers in this field.

Synthetic Strategy: A Multi-Step Approach

The core of the synthetic challenge lies in the selective functionalization of the 2,5-dichloro-N-methylpyrimidin-4-amine to introduce the necessary precursors for the annulation of the second pyrimidine ring. The general reactivity of chloro-substituents on a pyrimidine ring is C4 > C2 > C5. In our starting material, the C4 position is already occupied by the N-methylamino group. This leaves the C2 and C5 positions for further manipulation, with the C2-chloro being the more reactive electrophilic site.

Our proposed synthetic route is a three-step process:

  • Selective Nucleophilic Substitution at the C2 Position: To facilitate selective functionalization at the C5 position, the more reactive C2-chloro group is first substituted. In this protocol, we will use sodium methoxide to introduce a methoxy group. This group serves as a stable protecting group for the C2 position during the subsequent step.

  • Palladium-Catalyzed Cyanation at the C5 Position: With the C2 position blocked, the C5-chloro group is targeted for a palladium-catalyzed cyanation reaction. This step is crucial as it installs the nitrile functionality required for the subsequent cyclization.

  • Cyclization to Form the Pyrimido[4,5-d]pyrimidine Core: The final step involves the condensation of the intermediate 4-(methylamino)-5-cyanopyrimidine with formamide, which serves as a one-carbon synthon to construct the second pyrimidine ring, yielding the desired pyrimido[4,5-d]pyrimidine scaffold.

Synthetic_Workflow start 2,5-Dichloro-N-methylpyrimidin-4-amine step1 Step 1: Selective C2-Substitution (NaOMe, MeOH, Reflux) start->step1 intermediate1 2-Methoxy-5-chloro-N-methylpyrimidin-4-amine step1->intermediate1 step2 Step 2: C5-Cyanation (Pd Catalyst, Zn(CN)2, DMF, Heat) intermediate1->step2 intermediate2 2-Methoxy-4-(methylamino)pyrimidine-5-carbonitrile step2->intermediate2 step3 Step 3: Cyclization (Formamide, Heat) intermediate2->step3 product 2-Methoxy-N-methylpyrimido[4,5-d]pyrimidin-4-amine step3->product

A high-level overview of the synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. 1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry data should be obtained using an ESI or HRMS instrument.

PART 1: Synthesis of 2-Methoxy-5-chloro-N-methylpyrimidin-4-amine

Causality Behind Experimental Choices: The selection of sodium methoxide in methanol provides both the nucleophile and the solvent for the reaction. The reflux conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution at the less reactive C2 position. The greater reactivity of the C2-chloro compared to the C5-chloro allows for a selective substitution.

Protocol:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (20 mL/mmol of starting material), add 2,5-dichloro-N-methylpyrimidin-4-amine (1.0 equivalent).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-methoxy-5-chloro-N-methylpyrimidin-4-amine.

PART 2: Synthesis of 2-Methoxy-4-(methylamino)pyrimidine-5-carbonitrile

Causality Behind Experimental Choices: A palladium-catalyzed cyanation is a robust method for converting aryl/heteroaryl chlorides to nitriles. Zinc cyanide is chosen as the cyanide source due to its lower toxicity compared to other cyanide salts. A palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos), is essential for the catalytic cycle. DMF is a suitable polar aprotic solvent for this type of reaction, and elevated temperatures are required to drive the reaction to completion.

Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-methoxy-5-chloro-N-methylpyrimidin-4-amine (1.0 equivalent), zinc cyanide (0.6 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of starting material).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2-methoxy-4-(methylamino)pyrimidine-5-carbonitrile.

PART 3: Synthesis of 2-Methoxy-N-methylpyrimido[4,5-d]pyrimidin-4-amine

Causality Behind Experimental Choices: Formamide serves as a source of both the nitrogen and carbon atoms required to form the second pyrimidine ring. The high temperature is necessary to drive the condensation and cyclization reaction. This is a classic and widely used method for constructing a pyrimidine ring from an aminonitrile precursor.

Protocol:

  • In a round-bottom flask, dissolve 2-methoxy-4-(methylamino)pyrimidine-5-carbonitrile (1.0 equivalent) in an excess of formamide (at least 10 equivalents).

  • Heat the reaction mixture to 180-200 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-methoxy-N-methylpyrimido[4,5-d]pyrimidin-4-amine.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the key compounds in this synthetic pathway. Actual results may vary.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR (δ, ppm)Expected MS (m/z) [M+H]+
2-Methoxy-5-chloro-N-methylpyrimidin-4-amineC6H7ClN4O186.608.0-8.2 (s, 1H), 4.0-4.1 (s, 3H), 3.0-3.1 (d, 3H), NH (br s)187.0
2-Methoxy-4-(methylamino)pyrimidine-5-carbonitrileC7H7N5O177.178.3-8.5 (s, 1H), 4.0-4.2 (s, 3H), 3.1-3.2 (d, 3H), NH (br s)178.1
2-Methoxy-N-methylpyrimido[4,5-d]pyrimidin-4-amineC8H8N6O204.199.0-9.2 (s, 1H), 8.5-8.7 (s, 1H), 4.1-4.3 (s, 3H), 3.2-3.3 (d, 3H), NH (br s)205.1

Application in Drug Discovery: Targeting Kinase Signaling

Pyrimido[4,5-d]pyrimidines are known to be effective kinase inhibitors. The synthesized 2-methoxy-N-methylpyrimido[4,5-d]pyrimidin-4-amine can serve as a core structure for the development of a library of potential kinase inhibitors. The methoxy group at the C2 position can be further functionalized through nucleophilic substitution with various amines to explore the structure-activity relationship (SAR) at this position. The N-methyl group at the C4 position can also be varied.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->RAF

A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

This application note details a plausible and strategic synthetic route for the preparation of pyrimido[4,5-d]pyrimidines from 2,5-dichloro-N-methylpyrimidin-4-amine. While requiring a multi-step approach, the outlined protocol relies on well-understood and robust chemical transformations. The resulting pyrimido[4,5-d]pyrimidine core is a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a solid foundation for researchers to synthesize and explore the medicinal chemistry of this important class of heterocyclic compounds.

References

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]

  • Abdel-Gawad, H., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8259. [Link]

  • Burchat, A., et al. (2002). 6-Substituted 4-(3-bromophenylamino)pyrimido[4,5-d]pyrimidines: A new class of potent and selective Aurora A and B kinase inhibitors. Journal of Medicinal Chemistry, 45(25), 5424-5434. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3784. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2015). Tetrahedron Letters, 56(23), 3243-3246. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(1), 103-106. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Selection for 2,5-Dichloro-N-methylpyrimidin-4-amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2,5-Dichloro-N-methylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to streamline their synthetic routes and troubleshoot common issues encountered during catalyst selection and optimization. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when designing a coupling strategy for this specific substrate.

Q1: What are the primary considerations when selecting a catalyst system for 2,5-Dichloro-N-methylpyrimidin-4-amine?

The choice of catalyst is fundamentally dictated by the nature of the bond you intend to form (C-N, C-C, etc.). For 2,5-Dichloro-N-methylpyrimidin-4-amine, the most common transformations are Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). The electronic properties of the pyrimidine ring and the presence of two distinct chlorine atoms are key factors. The catalyst system, comprising a metal precursor (typically Palladium) and a ligand, must be able to navigate the substrate's reactivity and prevent common side reactions.

Q2: Which chlorine atom (at the C2 or C5 position) is expected to react first?

The chlorine at the C2 position is generally more reactive in nucleophilic aromatic substitution and cross-coupling reactions due to the electron-withdrawing effects of the adjacent ring nitrogens. This inherent electronic bias often allows for selective mono-substitution at the C2 position under carefully controlled conditions. However, achieving high selectivity can be challenging and is highly dependent on the chosen catalyst, ligand, and reaction conditions.

Q3: How do I choose an appropriate ligand for my specific coupling reaction?

The ligand is arguably the most critical component of the catalyst system. Its steric and electronic properties directly influence the efficacy of the catalytic cycle.

  • For Suzuki-Miyaura Couplings (with boronic acids/esters): Electron-rich, bulky biarylphosphine ligands like SPhos, XPhos, or RuPhos are often excellent starting points. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which are crucial for forming the C-C bond.

  • For Buchwald-Hartwig Aminations (with amines): The choice is highly dependent on the amine. For primary amines, bulky trialkylphosphine ligands (e.g., t-Bu3P) or biarylphosphine ligands like XPhos can be effective. For less nucleophilic amines or challenging substrates, more specialized ligands such as the Josiphos family or BrettPhos may be required to achieve high yields.

Q4: Beyond the catalyst, what other reaction parameters are critical to optimize?

A successful coupling reaction is a synergistic interplay of multiple factors:

  • Base: The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step. The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can dramatically affect the reaction rate and yield. Weaker bases may be insufficient, while overly strong bases can lead to side product formation.

  • Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can influence catalyst activity and stability.

  • Temperature: Temperature control is critical. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause catalyst decomposition, ligand degradation, or the formation of undesired side products like hydrodechlorination.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling reaction.

Problem Potential Cause Recommended Solution
1. Low or No Conversion Inactive Catalyst: The palladium precursor or ligand may have degraded. The catalyst may not have been properly activated.Use fresh, high-purity catalyst and ligand. Consider using a pre-formed palladium-ligand complex or a "pre-catalyst" that activates more reliably in situ. Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst.
Inappropriate Base: The chosen base may be too weak to facilitate the necessary steps in the catalytic cycle or may have poor solubility in the reaction solvent.Screen a panel of bases with varying strengths and solubilities, such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous for optimal reactivity.
Incorrect Solvent: The solvent may not be suitable for the specific catalyst system or may not adequately dissolve all reaction components.Test alternative aprotic solvents like dioxane, toluene, 2-methyl-THF, or DMF. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
2. Significant Side Product Formation (e.g., Hydrodechlorination) Reaction Temperature is Too High: Elevated temperatures can promote side reactions, including the reductive cleavage of the C-Cl bond.Lower the reaction temperature and monitor the reaction progress over a longer period. A temperature screening is often a valuable optimization step.
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for hydrodechlorination.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
3. Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be degrading over the course of the reaction due to thermal instability or reaction with impurities.Employ a more robust ligand system, such as one of the Buchwald G3 or G4 pre-catalysts, which are designed for higher stability. Consider a second addition of the catalyst midway through the reaction.
Product Inhibition: The product formed may be coordinating to the palladium center, inhibiting further catalytic turnover.This is a more complex issue. Sometimes, changing the ligand can mitigate product inhibition by altering the coordination sphere of the metal.
4. Poor Selectivity (Reaction at both C2 and C5) Reaction Conditions are Too Harsh: High temperatures or long reaction times can lead to the less reactive C5 position also undergoing coupling.Start with milder conditions (e.g., lower temperature) and carefully monitor the reaction over time by LC-MS or GC-MS to find the optimal point to stop the reaction when mono-substitution is maximized.
Incorrect Ligand Choice: The steric and electronic properties of the ligand can influence the regioselectivity of the reaction.Screen a diverse set of ligands. A bulkier ligand may enhance selectivity for the more accessible C2 position.

Visualized Workflows and Data

Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting and optimizing a catalyst system for your specific coupling reaction.

cluster_start Phase 1: Initial Scoping cluster_screen Phase 2: Catalyst Screening cluster_opt Phase 3: Optimization & Scale-up A Define Coupling Partners (e.g., Boronic Acid vs. Amine) B Consult Literature for Similar Pyrimidine Couplings A->B Informs initial choices C Select 3-4 Ligand Types (e.g., XPhos, SPhos, tBu3P) B->C Suggests starting points E Run Small-Scale Parallel Reactions (Varying Ligand, Base, Solvent) C->E D Select Palladium Precursor (e.g., Pd2(dba)3, Pd(OAc)2, Pre-catalyst) D->E F Analyze Results by LC-MS (Identify Hits with >20% Yield) E->F Evaluate outcomes G Optimize Temperature & Concentration for Best Performing Hit F->G Select lead condition H Confirm Results & Scale-Up Reaction G->H

Caption: A logical workflow for catalyst selection and optimization.

Troubleshooting Decision Tree

When a reaction fails, this decision tree can help guide your troubleshooting efforts.

A Reaction Issue Identified (e.g., Low Yield, Side Products) B Is Conversion < 10%? A->B C Check Catalyst & Reagent Quality (Use fresh materials, ensure inert atm.) B->C Yes E Are Side Products the Main Issue? B->E No D Screen Different Bases (K3PO4, Cs2CO3, K2CO3) C->D If no improvement F Lower Reaction Temperature (Run at 10-20°C lower) E->F Yes H Reaction Stalls? E->H No G Verify Anhydrous Conditions (Use dry solvents/reagents) F->G If still problematic I Switch to a More Robust Ligand or Pre-catalyst (e.g., Buchwald G3/G4) H->I Yes

Caption: A decision tree for systematic troubleshooting.

Experimental Protocol: Catalyst System Screening for Suzuki Coupling

This protocol provides a general framework for efficiently screening multiple catalyst systems in parallel.

Objective: To identify the optimal ligand and base for the Suzuki coupling of 2,5-Dichloro-N-methylpyrimidin-4-amine with a representative boronic acid.

Materials:

  • 2,5-Dichloro-N-methylpyrimidin-4-amine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium Source: Pd₂(dba)₃ (2 mol%)

  • Ligands: XPhos (4 mol%), SPhos (4 mol%), RuPhos (4 mol%)

  • Bases: K₃PO₄ (2.0 eq), Cs₂CO₃ (2.0 eq), K₂CO₃ (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, array a series of reaction vials. To each vial, add 2,5-Dichloro-N-methylpyrimidin-4-amine and the arylboronic acid.

  • Catalyst Addition: In separate stock solutions, pre-mix the Pd₂(dba)₃ with each ligand in dioxane. Add the appropriate catalyst stock solution to each designated vial.

  • Base Addition: Add the designated base (K₃PO₄, Cs₂CO₃, or K₂CO₃) to each vial.

  • Reaction Initiation: Add the final volume of dioxane to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials tightly.

  • Heating and Monitoring: Remove the vials from the glovebox and place them in a pre-heated aluminum block (e.g., at 80-100 °C) with stirring.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS to determine the conversion to the desired product and the formation of any side products.

  • Interpretation: Compare the results across all conditions to identify the most promising ligand and base combination for further optimization.

References

The following is a list of resources that provide foundational knowledge on the principles discussed in this guide.

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The role of the base in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions Source: Dalton Transactions, 2015, 44, 13244-13263 URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Accounts of Chemical Research, 2008, 41 (11), pp 1461–1473 URL: [Link]

  • Title: Selective Functionalization of Polychlorinated Pyrimidines by Palladium-Catalyzed Cross-Coupling Reactions Source: The Journal of Organic Chemistry, 2005, 70 (13), pp 5164–5173 URL: [Link]

Technical Support Center: Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 27, 2026

Welcome to the technical support guide for the nucleophilic aromatic substitution (SNAr) of 2,5-Dichloro-N-methylpyrimidin-4-amine. This document provides in-depth guidance, troubleshooting, and best practices for solvent selection to help you achieve optimal reaction outcomes, including improved yield, regioselectivity, and impurity profiles.

The pyrimidine core is a critical scaffold in medicinal chemistry, and successful functionalization is paramount.[1] The choice of solvent is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, stabilizes intermediates, and can even control which chlorine atom is substituted.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Core Concepts

Q1: What is the underlying mechanism of this reaction, and why is solvent choice so critical?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms (C2 or C4/C6) attached to a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion.[3]

The pyrimidine ring is inherently electron-deficient, which is a prerequisite for this mechanism.[2] The solvent's primary roles are to:

  • Dissolve Reactants: Ensure the substrate, nucleophile, and any base are in the same phase.

  • Stabilize the Intermediate: Polar solvents, particularly aprotic ones, are excellent at stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.

  • Mediate Nucleophilicity: The solvent can either enhance or suppress the strength of the nucleophile through solvation.[4]

A poor solvent choice can lead to extremely slow or stalled reactions, decomposition, or the formation of unwanted side products.

Solvent Selection & Optimization

Q2: I'm setting up this reaction for the first time. What are the best "first-pass" solvents to screen?

A2: For SNAr reactions on electron-deficient heteroaromatics, high-polarity, aprotic solvents are the standard starting point.[5] They effectively dissolve the reactants and stabilize the crucial Meisenheimer intermediate without interfering with the nucleophile.

Your primary screening set should include:

  • N,N-Dimethylformamide (DMF): Often the solvent of choice due to its high polarity and ability to dissolve a wide range of substrates.[5][6]

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, with a higher boiling point, which can be advantageous for less reactive nucleophiles requiring higher temperatures.[7]

  • Acetonitrile (CH₃CN): A less polar but still effective option, often used when DMF or DMSO lead to side reactions or difficult workups.[3]

  • N-Methyl-2-pyrrolidone (NMP): A high-boiling point polar aprotic solvent, useful for particularly stubborn reactions.

In some cases, especially with highly reactive substrates or specific nucleophiles, alcohols like 2-propanol (IPA) or ethanol can be used, often in the presence of a base.[8][9]

Q3: My reaction is very slow or has stalled completely. How can solvent choice address this?

A3: A sluggish reaction is most often due to insufficient stabilization of the Meisenheimer complex or poor solubility.

  • Troubleshooting Steps:

    • Switch to a More Polar Aprotic Solvent: If you are using a solvent like THF or Dioxane, switching to DMF or DMSO will almost certainly increase the rate. The higher polarity better stabilizes the charged intermediate.

    • Increase Temperature: If the reaction is slow in a solvent like acetonitrile (Boiling Point: 82°C), moving to a higher-boiling solvent like DMF (BP: 153°C) or DMSO (BP: 189°C) allows you to increase the reaction temperature safely, which will accelerate the reaction.

    • Check Solubility: At the reaction temperature, visually confirm that all reactants have dissolved. If not, you must switch to a solvent with better solubilizing power.

Below is a workflow to guide your solvent selection process when troubleshooting a slow reaction.

G start Reaction is Sluggish or Incomplete check_sol Are all reactants fully dissolved at reaction temp? start->check_sol switch_solv Switch to a solvent with higher solubilizing power (e.g., DMF, NMP, DMSO) check_sol->switch_solv No check_polarity Is the solvent a polar aprotic? (e.g., DMF, DMSO, CH3CN) check_sol->check_polarity Yes end Reaction Rate Optimized switch_solv->end use_polar_aprotic Switch from non-polar/protic to a polar aprotic solvent like DMF or DMSO. check_polarity->use_polar_aprotic No increase_temp Can the temperature be increased? check_polarity->increase_temp Yes use_polar_aprotic->end high_bp_solv Switch to a higher boiling solvent (e.g., from CH3CN to DMF or from DMF to DMSO) to allow for higher temp. increase_temp->high_bp_solv Yes increase_temp->end No (Temp is already optimal) high_bp_solv->end

Caption: Troubleshooting workflow for a slow SNAr reaction.

Q4: I'm observing the formation of side products. Can the solvent be the cause?

A4: Absolutely. The solvent can influence side reactions in several ways:

  • Solvolysis: Using a protic solvent like water, methanol, or ethanol can lead to the solvent itself acting as a nucleophile, displacing a chlorine atom to form an unwanted methoxy, ethoxy, or hydroxy byproduct.[8] This is more likely if your primary nucleophile is weak or if strong bases are used which can deprotonate the alcohol.[9]

  • Di-substitution: If the reaction is run for too long or at too high a temperature in a highly activating solvent like DMSO, you may see the substitution of both chlorine atoms. If mono-substitution is desired, consider a less activating solvent (e.g., acetonitrile) or carefully monitor the reaction by TLC/LCMS and stop it once the starting material is consumed.

  • Decomposition: Some substrates or products can be unstable at high temperatures in solvents like DMF or DMSO. If you observe significant darkening of the reaction mixture or the appearance of multiple unidentifiable spots on a TLC plate, consider running the reaction at a lower temperature for a longer time or switching to a lower-boiling solvent.

Protic vs. Aprotic Solvents

Q5: When would I ever choose a protic solvent (like ethanol or water) over a polar aprotic one?

A5: While polar aprotic solvents are generally preferred, protic solvents have specific applications:

  • "Green" Chemistry & Cost: Water and ethanol are cheaper, safer, and more environmentally friendly than DMF or DMSO. For large-scale industrial processes, developing a process in water or ethanol is highly desirable.[8][10]

  • Nucleophile Reactivity: For very reactive nucleophiles (e.g., some aliphatic amines), the reaction may be too fast and exothermic in DMF/DMSO, leading to side products. A protic solvent can "tame" the reactivity by solvating the nucleophile through hydrogen bonding, leading to a more controlled reaction.[4][11]

  • Specific Procedures: Some published procedures specifically call for protic solvents, often with an acid or base catalyst, where the solvent may play a role in the catalytic cycle or product solubility.[8] For example, reactions with amines in water in the presence of KF have been shown to be effective.[10]

Caution: Protic solvents can significantly slow down SNAr reactions by creating a "solvent cage" around the nucleophile via hydrogen bonding, which must be broken for the reaction to proceed.[11] This effect is particularly pronounced for small, anionic nucleophiles (e.g., F⁻, OH⁻).

Data Summary: Common Solvents for SNAr

The table below summarizes key properties of solvents commonly used for this transformation.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMF Polar Aprotic36.7153Workhorse solvent. Excellent solubilizing power. Can be difficult to remove under vacuum.
DMSO Polar Aprotic46.7189Highly activating. Useful for unreactive substrates. Very difficult to remove.
Acetonitrile Polar Aprotic37.582Good alternative to DMF/DMSO. Easier to remove. Lower reaction temperatures.
NMP Polar Aprotic32.0202High boiling point for very high-temperature reactions. Good solvency.
2-Propanol (IPA) Polar Protic19.982Often used with a base. Can lead to solvolysis side products. Good for controlling reactivity.[8]
Ethanol Polar Protic24.678Similar to IPA. Common in scaled-up processes. Risk of solvolysis.[9]
Water Polar Protic80.1100Environmentally friendly. Can accelerate reactions with certain substrates.[8]

Illustrative Reaction Mechanism

The diagram below illustrates the general SNAr mechanism and highlights the role of the polar aprotic solvent in stabilizing the key intermediate.

Caption: Role of polar aprotic solvents in stabilizing the SNAr intermediate.

Representative Experimental Protocol

This protocol describes a general procedure for the mono-amination of 2,5-Dichloro-N-methylpyrimidin-4-amine at the C2 position.

Disclaimer: This is a representative protocol and must be adapted based on the specific nucleophile, scale, and available laboratory equipment. A thorough risk assessment should be conducted before any new procedure.

Materials:

  • 2,5-Dichloro-N-methylpyrimidin-4-amine (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

Procedure:

  • Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 2,5-Dichloro-N-methylpyrimidin-4-amine (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF (to make a ~0.5 M solution) followed by the base (e.g., DIPEA, 2.0 equiv). Stir the mixture at room temperature for 5 minutes.

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv) to the mixture, either neat or as a solution in a small amount of DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

References

  • Gomtsyan, A. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Welch, C. J., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Gomtsyan, A. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Deacy, A. C., et al. (2023). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem. [Link]

  • Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Journal of the Chemical Society C: Organic. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. (2014). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. [Link]

  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • ResearchGate. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. [Link]

  • MDPI. (2023). Partial Replacement of Dimethylformamide with Less Toxic Solvents in the Fabrication Process of Mixed-Halide Perovskite Films. [Link]

  • Larhed, M., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

Sources

Technical Support Center: Navigating Cross-Coupling with 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for addressing the low reactivity of 2,5-Dichloro-N-methylpyrimidin-4-amine in cross-coupling reactions. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Understanding the Challenge: The Unique Reactivity of 2,5-Dichloro-N-methylpyrimidin-4-amine

The low reactivity of 2,5-Dichloro-N-methylpyrimidin-4-amine in cross-coupling reactions stems from a combination of electronic and steric factors, as well as the potential for catalyst inhibition. The pyrimidine core is electron-deficient, which generally favors oxidative addition of the palladium catalyst. However, the presence of an electron-donating N-methylamino group at the C4 position complicates this. This amino group can increase the electron density of the ring, making oxidative addition more difficult. Furthermore, the amino group can act as a coordinating ligand for the palladium catalyst, leading to catalyst inhibition.

The regioselectivity of the reaction is another significant hurdle. The two chlorine atoms at the C2 and C5 positions exhibit different reactivities. Generally, the C2 position is more electron-deficient and thus more prone to oxidative addition. However, the steric hindrance from the adjacent N-methylamino group at C4 and the chloro group at C5 can influence this reactivity.

This guide will provide you with the tools to navigate these challenges and achieve successful cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 2,5-Dichloro-N-methylpyrimidin-4-amine failing or giving low yields?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are common and can be attributed to several factors:

  • Catalyst Inhibition: The N-methylamino group can coordinate to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.

  • Poor Oxidative Addition: The electron-donating nature of the amino group can deactivate the pyrimidine ring towards oxidative addition, which is often the rate-limiting step.

  • Competing Hydrodehalogenation: This side reaction, where the chloro substituent is replaced by a hydrogen atom, can be promoted by certain bases and reaction conditions.

  • Boronic Acid Decomposition: Boronic acids can be unstable under the reaction conditions, leading to protodeboronation.

Q2: How can I improve the regioselectivity of my cross-coupling reaction? I am getting a mixture of C2 and C5 coupled products.

A2: Achieving high regioselectivity is a key challenge. While the C2 position is generally more reactive, obtaining selective C5 coupling is also possible under specific conditions.

  • For C2 Selectivity: Standard palladium catalysts with bulky phosphine ligands often favor coupling at the more electron-deficient C2 position.

  • For C5 Selectivity: Unconventional, ligand-free conditions, known as "Jeffery" conditions, have been shown to favor C5 coupling in 2,5-dichloropyrimidine. This is thought to involve palladium nanoparticle catalysis.

Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point for optimization is crucial. Based on successful couplings of similar aminopyrimidines, the following conditions are recommended:

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (2.5-5 mol%)Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. Pd₂(dba)₃ is a good source of Pd(0).
Ligand XPhos, SPhos, or DavePhos (5-10 mol%)Bulky, electron-rich phosphine ligands can promote oxidative addition and prevent catalyst inhibition.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These are common and effective bases for Suzuki couplings.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve all reactants.
Temperature 80-100 °CHigher temperatures are often required to overcome the low reactivity of the substrate.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields, follow this troubleshooting decision tree:

troubleshooting_suzuki start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active? (Freshly prepared, stored under inert atmosphere) start->check_catalyst check_catalyst->start No, prepare fresh catalyst check_reagents Are reagents pure? (Substrate, boronic acid, base) check_catalyst->check_reagents Yes check_reagents->start No, purify reagents optimize_ligand Optimize Ligand (Try XPhos, SPhos, RuPhos) check_reagents->optimize_ligand Yes optimize_base Optimize Base (Try Cs₂CO₃, K₃PO₄) optimize_ligand->optimize_base optimize_solvent Optimize Solvent (Try DME, THF, Toluene) optimize_base->optimize_solvent increase_temp Increase Temperature (Up to 120 °C) optimize_solvent->increase_temp increase_loading Increase Catalyst Loading (Up to 15 mol%) increase_temp->increase_loading success Improved Yield increase_loading->success

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Detailed Protocol: Suzuki-Miyaura Coupling of 2,5-Dichloro-N-methylpyrimidin-4-amine

This protocol provides a robust starting point for your experiments.

Materials:

  • 2,5-Dichloro-N-methylpyrimidin-4-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-Dichloro-N-methylpyrimidin-4-amine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add degassed water to the reaction mixture.

  • Purge the flask with argon for 10 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Addressing Other Cross-Coupling Reactions

Buchwald-Hartwig Amination

For the introduction of a new amino group, the Buchwald-Hartwig amination is the reaction of choice. The same principles of catalyst selection and optimization apply.

Recommended Starting Conditions:

ComponentRecommendation
Catalyst Pd₂(dba)₃ (2-4 mol%)
Ligand BrettPhos or Xantphos (4-8 mol%)
Base NaOtBu or LHMDS (1.5-2 equivalents)
Solvent Toluene or Dioxane
Temperature 90-110 °C
Sonogashira Coupling

For the formation of a C-C triple bond, the Sonogashira coupling is employed. This reaction typically requires a copper co-catalyst.

Recommended Starting Conditions:

ComponentRecommendation
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (1-3 mol%)
Base Et₃N or DIPEA (2-3 equivalents)
Solvent THF or DMF
Temperature Room temperature to 60 °C

Mechanistic Considerations: The "Why" Behind the "How"

Understanding the catalytic cycle is key to effective troubleshooting.

catalytic_cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl ArPdCl ArPd(II)ClL₂ OA->ArPdCl TM Transmetalation ArPdCl->TM R'-B(OR)₂ ArPdR ArPd(II)R'L₂ TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Catalyst Regeneration Product Ar-R' RE->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the slowest step, and its rate is influenced by the electron density of the pyrimidine ring and steric hindrance. Bulky, electron-rich ligands accelerate this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. The choice of base is critical here, as it activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

By understanding which step is likely failing, you can make more targeted adjustments to your reaction conditions. For instance, if oxidative addition is the problem, switching to a more electron-rich ligand or increasing the temperature can help. If transmetalation is slow, a different base or solvent system may be required.

References

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429-1433. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Guan, B. T., et al. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(34), 13204-13207. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

Technical Support Center: Purification of 2,5-Dichloro-N-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2,5-Dichloro-N-methylpyrimidin-4-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction: The Purification Challenge

2,5-Dichloro-N-methylpyrimidin-4-amine and its analogues are key intermediates in the synthesis of various biologically active molecules.[1][2] The presence of two chlorine atoms and a secondary amine on the pyrimidine core imparts specific physicochemical properties that can make their purification a non-trivial task. Common challenges include the removal of structurally similar impurities, handling compounds with limited solubility, and preventing degradation during the purification process. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine derivatives?

A1: Impurities often arise from starting materials, side reactions, or degradation. For this class of compounds, you should be vigilant for:

  • Isomeric Impurities: Incomplete chlorination or rearrangement reactions can lead to isomers with different chlorine substitution patterns on the pyrimidine ring.

  • Over- or Under-alkylated Products: The secondary amine is susceptible to further alkylation or may remain as a primary amine if the reaction is incomplete.

  • Hydrolysis Products: The chloro-substituents can be susceptible to hydrolysis, leading to the formation of corresponding hydroxypyrimidine derivatives, especially if moisture is present during workup or purification.

  • Starting Materials: Unreacted starting materials are a common source of contamination.[3]

  • Solvent Adducts: Solvents like DMF can sometimes form adducts or byproducts under certain reaction conditions.[3]

Q2: My compound is poorly soluble in common chromatography solvents. What should I do?

A2: Poor solubility is a frequent challenge. Here are a few strategies:

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Sometimes a small amount of a more polar solvent like methanol or DMF in a less polar system can significantly improve solubility.

  • Mixed Solvent Systems for Crystallization: If you are attempting crystallization, consider using a binary or ternary solvent system. Dissolving the compound in a good solvent (like DMF or DMSO) and then slowly adding a miscible anti-solvent can induce crystallization.[4]

  • Normal-Phase vs. Reversed-Phase Chromatography: If your compound is too polar for normal-phase chromatography (silica gel), consider using reversed-phase chromatography (e.g., C18 silica) with polar mobile phases like water/acetonitrile or water/methanol mixtures.

Q3: I am observing streaking or tailing of my compound on the TLC plate and column. What is the cause and how can I fix it?

A3: Tailing is often indicative of interactions between your compound and the stationary phase, or issues with the mobile phase.

  • Acidic/Basic Nature of Compound: The amine group in your molecule can interact strongly with the acidic silanol groups on silica gel, causing tailing. Adding a small amount of a modifier to your mobile phase can help. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can neutralize the acidic sites on the silica.

  • Compound Overloading: Applying too much sample to your TLC plate or column can lead to band broadening and tailing.[5] Try loading a more dilute sample.

  • Inappropriate Solvent System: If the mobile phase is too weak (not polar enough), the compound will move very slowly and can appear as a streak. Conversely, if it's too strong, it will move with the solvent front and you will get poor separation. A good starting point is to find a solvent system that gives your compound an Rf value of 0.2-0.4 on TLC.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Guide 1: Column Chromatography Troubleshooting

Column chromatography is a workhorse for the purification of organic compounds.[6][7] However, success depends on careful optimization.

Issue: Poor Separation of Compound from Impurities

Possible Cause Proposed Solution Scientific Rationale
Inappropriate Mobile Phase Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Adjust the solvent ratio to maximize the difference in Rf values between your product and the impurities.[5]The selectivity of the separation is highly dependent on the mobile phase composition. Different solvents will have different interactions with the compounds and the stationary phase, altering the elution order and resolution.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the stationary phase mass.[5]Exceeding the binding capacity of the stationary phase leads to band broadening and overlapping peaks, resulting in poor separation.
Incorrect Stationary Phase If your compound is very polar, consider using a more polar stationary phase like alumina or a less polar one like C18 (reversed-phase).The choice of stationary phase should be based on the polarity of the analyte. For highly polar compounds, normal-phase silica may lead to irreversible adsorption.
  • TLC Analysis: Spot your crude mixture on a TLC plate. Develop the plate in a solvent system that gives your desired product an Rf of ~0.15 (e.g., 9:1 Hexane:Ethyl Acetate). Then, find a solvent system that gives an Rf of ~0.8 (e.g., 1:1 Hexane:Ethyl Acetate).

  • Column Packing: Pack your column with silica gel in the weaker solvent system (9:1 Hexane:EtOAc).

  • Loading: Dissolve your crude material in a minimal amount of dichloromethane or the weaker mobile phase and load it onto the column.

  • Elution: Start the elution with the weaker solvent. Gradually increase the proportion of the stronger solvent. A typical gradient might be from 100% of the weak solvent to 100% of the strong solvent over 10-20 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.

Guide 2: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.

Issue: Compound Oiling Out Instead of Crystallizing

Possible Cause Proposed Solution Scientific Rationale
Supersaturated Solution/Rapid Cooling Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Using a Dewar flask or insulating the flask can help. Scratching the inside of the flask with a glass rod can also induce crystallization.[5]Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in that solvent. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation.
Presence of Impurities Try to pre-purify the material by a quick filtration through a small plug of silica gel to remove baseline impurities.Impurities can inhibit crystal lattice formation and promote the formation of an amorphous oil.
Inappropriate Solvent Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.The solubility curve of the compound in the chosen solvent is critical for successful crystallization.
  • Solvent Selection: Find a "good" solvent that readily dissolves your compound at room temperature and a "poor" solvent in which your compound is insoluble but is miscible with the "good" solvent.

  • Dissolution: Dissolve your crude compound in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the cloudiness.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent. Dry the crystals thoroughly.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a novel 2,5-Dichloro-N-methylpyrimidin-4-amine derivative.

Purification_Workflow start Crude Product extract_wash Aqueous Workup/ Extraction start->extract_wash tlc TLC Analysis is_separable Good separation on TLC? tlc->is_separable is_solid Is the crude a solid? is_solid->tlc No recrystallization Recrystallization is_solid->recrystallization Yes is_separable->tlc No, optimize mobile phase column_chrom Column Chromatography is_separable->column_chrom Yes purity_analysis Purity Analysis (NMR, LC-MS) column_chrom->purity_analysis recrystallization->purity_analysis extract_wash->is_solid

Caption: Decision workflow for purification strategy.

Logical Relationship in Synthesis and Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of a generic 2,5-Dichloro-N-methylpyrimidin-4-amine derivative.

Impurity_Formation cluster_impurities Potential Impurities SM Starting Pyrimidine reagent1 Chlorinating Agent SM->reagent1 Incomplete Reaction SM->reagent1 Side Reaction reagent2 Methylamine SM->reagent2 Incomplete Reaction product 2,5-Dichloro-N- methylpyrimidin-4-amine SM->product Desired Reaction impurity1 Isomeric Dichloro- pyrimidine reagent1->impurity1 impurity2 Monochloro- pyrimidine reagent1->impurity2 impurity4 Primary Amine reagent2->impurity4 impurity3 Hydroxy- pyrimidine product->impurity3 Hydrolysis

Caption: Potential impurity formation pathways.

References

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.
  • PubMed. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]

  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Chen, B. H., & Chiu, C. P. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 6(4).
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ResearchGate. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloropyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2021). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Retrieved from [Link]

  • ACS Publications. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical co-crystal compositions of drugs.
  • Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure of 2,5-bis(4-methylpyridin-2-yl)pyrazine chloroform disolvate. Retrieved from [Link]

  • Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Cocrystals: An alternative approach to modify physicochemical properties of drugs. Retrieved from [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the laboratory bench to pilot-plant production. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.

Introduction to the Synthesis

2,5-Dichloro-N-methylpyrimidin-4-amine is a key building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its synthesis most commonly proceeds via the nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloropyrimidine with methylamine. While straightforward on a small scale, this reaction presents several challenges upon scale-up, primarily related to regioselectivity, exothermic control, and product isolation.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. However, the three chlorine atoms have different reactivities. The chlorine at the C4 position is the most activated and susceptible to displacement, followed by the C2 and then the C5 position. The primary challenge is to selectively substitute the C4 chlorine while minimizing the formation of the undesired C2-substituted isomer and disubstituted byproducts.

Visualized Reaction Pathway

Reaction_Pathway Fig. 1: Synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine cluster_reactants Starting Materials cluster_products Reaction Products TCP 2,4,5-Trichloropyrimidine Product 2,5-Dichloro-N-methylpyrimidin-4-amine (Desired Product) TCP->Product + MeNH2 (Controlled Temp) Isomer 4,5-Dichloro-N-methylpyrimidin-2-amine (Isomeric Impurity) TCP->Isomer + MeNH2 (Higher Temp) MeNH2 Methylamine (MeNH2) DiSub Disubstituted Byproduct Product->DiSub + MeNH2 (excess) (Higher Temp) Isomer->DiSub + MeNH2 (excess) (Higher Temp) Lab_Workflow Fig. 2: Laboratory-Scale Experimental Workflow start Start charge Charge Reactor: 1. 2,4,5-Trichloropyrimidine 2. THF start->charge cool Cool to 0-5°C charge->cool add Slowly Add Methylamine (Maintain T < 5°C) cool->add react Stir at 0-5°C for 1-2h add->react ipc IPC Check (TLC/HPLC) Is SM consumed? react->ipc ipc->react No quench Quench with Cold Water ipc->quench Yes extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallize concentrate->purify end Final Product purify->end Pilot_Workflow Fig. 3: Pilot-Plant Scale-Up Workflow start Start charge Charge 50L Reactor: 1. 2,4,5-Trichloropyrimidine 2. THF (15L) start->charge cool Cool to 0-5°C via TCU charge->cool add Pump Methylamine Solution Subsurface (2-3h) (Maintain T < 5°C) cool->add react Stir at 0-5°C add->react ipc IPC Check (HPLC) Is SM < 1%? react->ipc ipc->react No quench Quench with Water ipc->quench Yes separate Separate Aqueous Layer quench->separate distill Solvent Swap to Heptane separate->distill crystallize Cool to Crystallize distill->crystallize filter Isolate via Nutsche Filter crystallize->filter dry Dry Under Vacuum filter->dry end Final Product (1 kg scale) dry->end

Validation & Comparative

A Senior Application Scientist's Guide to Dichloropyrimidine Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its prevalence demands a nuanced understanding of its synthetic precursors, among which dichloropyrimidine isomers are paramount. These versatile building blocks offer multiple reactive handles for constructing complex molecular architectures, but their utility is dictated by the subtle yet critical differences in the reactivity of each isomer.

This guide provides an in-depth comparative analysis of the most common dichloropyrimidine isomers: 2,4-, 4,6-, 2,5-, and 2,6-dichloropyrimidine. Moving beyond a simple recitation of facts, we will explore the electronic and steric factors that govern their reactivity, compare their performance in key synthetic transformations, and provide field-proven experimental protocols to empower you to make strategic, effective decisions in your synthetic design.

Foundational Properties and Isomer Overview

The synthetic journey begins with selecting the correct starting material. The choice of a dichloropyrimidine isomer is the first critical decision point and is governed by the desired substitution pattern of the final product. While all are commercially available, their inherent reactivity profiles are distinct.

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, is the fundamental driver of its chemistry, making it highly susceptible to nucleophilic attack and an excellent substrate for cross-coupling reactions.[2][3] The positions of the chlorine atoms relative to the ring nitrogens modulate this electron deficiency, establishing a clear hierarchy of reactivity.

G cluster_0 General Reactivity Hierarchy reactivity C4 / C6 (Most Reactive) reactivity2 C2 (Intermediate) reactivity->reactivity2 Decreasing Reactivity reactivity5 C5 (Least Reactive) reactivity2->reactivity5 Decreasing Reactivity

Caption: General order of reactivity for positions on the pyrimidine ring.

This established order, C4(6) > C2 >> C5, is the single most important principle guiding strategy in pyrimidine chemistry and has been observed in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3] The C4 and C6 positions are most activated due to direct conjugation with both ring nitrogens, while the C2 position is influenced by two adjacent nitrogens. The C5 position, however, is significantly less electron-deficient and therefore the least reactive.

Table 1: Physicochemical Properties of Common Dichloropyrimidine Isomers

IsomerStructureCAS NumberMolecular WeightMelting Point (°C)Boiling Point (°C)Appearance
2,4-Dichloropyrimidine 2,4-Dichloropyrimidine3934-20-1148.9836–38[4]~207[4]White to off-white crystalline solid[4]
4,6-Dichloropyrimidine 4,6-Dichloropyrimidine1193-21-1148.9864-66176Colorless to light yellow solid
2,5-Dichloropyrimidine 2,5-Dichloropyrimidine22536-67-0148.9853-56N/AWhite to off-white solid
2,6-Dichloropyrimidine 2,6-dichloropyrimidine1073-14-9148.98100-103N/AWhite crystalline powder

Comparative Analysis of Reactivity and Regioselectivity

The strategic value of each isomer is defined by the regiochemical outcome of its reactions. While the general reactivity hierarchy provides a starting point, the interplay of substrate, reagents, and reaction conditions dictates the final product distribution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine functionalization. The high electron deficiency of the ring facilitates the addition-elimination mechanism, allowing for the displacement of chlorides by a wide range of nucleophiles.

  • 2,4-Dichloropyrimidine: This is the most widely used and synthetically challenging isomer from a regioselectivity standpoint.

    • Causality of Selectivity: The C4 position is generally more reactive than the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at C4.

    • Typical Outcomes: Reactions with neutral nitrogen nucleophiles often yield mixtures of C4 and C2 substituted isomers, with ratios typically ranging from 1:1 to 4:1.[2] This lack of clean selectivity can be a significant synthetic hurdle, as the resulting isomers are often difficult to separate, leading to lower overall yields of the desired product.[2][5]

    • Controlling Selectivity:

      • Substituent Effects: The regioselectivity is highly sensitive to other substituents on the ring. An electron-withdrawing group at C5 (e.g., -NO₂) strongly enhances C4-selectivity.[6] Conversely, an electron-donating group at C6 can reverse the selectivity, favoring substitution at the C2 position.[7]

      • Nucleophile-Directed Selectivity: A remarkable exception to the C4-preference has been demonstrated with 5-substituted-2,4-dichloropyrimidines. While most nucleophiles react at C4, tertiary amines show excellent selectivity for the C2 position.[6][8]

  • 4,6-Dichloropyrimidine: This isomer offers simplicity for mono-substitution. The C4 and C6 positions are electronically and sterically equivalent. The first nucleophilic substitution proceeds without regiochemical ambiguity. However, the introduction of the first substituent (especially if electron-donating) deactivates the second chlorine, often requiring more forcing conditions for a second substitution.

  • 2,5- and 2,6-Dichloropyrimidines:

    • 2,5-Dichloropyrimidine: Following the general reactivity hierarchy, the C2 position is significantly more reactive than the C5 position. This allows for selective mono-functionalization at C2.

    • 2,6-Dichloropyrimidine: Similar to the 4,6-isomer, the two chlorine atoms are equivalent, presenting no regioselectivity issues for the first substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide powerful methods for forming C-C, C-N, and C-S bonds, greatly expanding the chemical space accessible from dichloropyrimidine scaffolds.

  • 2,4-Dichloropyrimidine: The difference in reactivity between the C4 and C2 positions is often more pronounced in cross-coupling reactions than in SNAr.

    • Suzuki and Stille Couplings: These reactions exhibit a strong preference for oxidative addition at the C4 position.[2] This high regioselectivity is a major synthetic advantage, enabling the sequential and controlled introduction of different aryl, heteroaryl, or alkyl groups. One can first perform a Suzuki coupling at C4 under mild conditions, then proceed to a second coupling at the less reactive C2 position.[9]

    • Sonogashira Coupling: In contrast, Sonogashira reactions have shown little difference in reactivity between the C2 and C4 positions.[2]

    • Inverting Selectivity: In a significant recent development, reaction conditions have been discovered that enable a C2-selective Pd-catalyzed C-S coupling, completely inverting the conventional C4-selectivity and opening new avenues for synthetic design.[1]

  • 4,6-Dichloropyrimidine: This isomer is an excellent substrate for sequential or one-pot double Suzuki couplings to generate 4,6-diarylpyrimidines. The first coupling occurs readily, and the second can be achieved by raising the temperature or adding fresh catalyst.

G cluster_snar S_NAr (e.g., R₂NH) cluster_suzuki Suzuki Coupling (ArB(OH)₂) DCP 2,4-Dichloropyrimidine C4_SNAR C4-Substitution (Major Product) DCP->C4_SNAR Favored C2_SNAR C2-Substitution (Minor Product) DCP->C2_SNAR Less Favored C4_SUZUKI C4-Coupling (Highly Selective) DCP->C4_SUZUKI Strongly Favored C2_SUZUKI C2-Coupling (Requires Harsher Conditions) C4_SUZUKI->C2_SUZUKI Sequential Reaction

Caption: Typical regioselective outcomes for 2,4-dichloropyrimidine.

Field-Proven Experimental Protocols

Theoretical understanding must be paired with robust, reproducible experimental methods. The following protocols are presented as self-validating systems, explaining the causal reasoning behind key steps.

Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol demonstrates a highly efficient, rapid, and regioselective method for C-C bond formation at the C4 position, leveraging the advantages of microwave irradiation.

  • Rationale: Microwave heating allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[9] The choice of Pd(PPh₃)₄ is a robust, commercially available catalyst, and K₂CO₃ is an effective and economical base for the Suzuki transmetalation step. The reaction shows excellent regioselectivity for the C4 position.[9]

  • Step-by-Step Methodology:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg).

    • Add the desired aryl or heteroaryl boronic acid (1.1 mmol, 1.1 equiv).

    • Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5.8 mg, 0.5 mol%).

    • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.[9]

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-arylpyrimidine.

  • Expected Outcome: This procedure typically provides the C4-substituted product in good to excellent yields (often >80%) with high regioselectivity.[9]

Protocol 2: Highly Regioselective C4-Amination of a 6-Aryl-2,4-Dichloropyrimidine

Standard amination of 2,4-dichloropyrimidines often results in poor regioselectivity. This protocol details a palladium-catalyzed method that achieves exceptional C4-selectivity for 6-aryl substituted substrates.

  • Rationale: While SNAr amination of 6-aryl-2,4-dichloropyrimidine gives poor isomer ratios (e.g., 70:30 C4:C2), a palladium-catalyzed process was discovered to dramatically favor C4 substitution (up to 99:1).[2] The use of a strong, non-nucleophilic base like LiHMDS is crucial. The catalytic cycle is distinct from the SNAr pathway and provides an alternative mechanistic route to the desired product.

  • Step-by-Step Methodology:

    • Prepare the palladium catalyst in situ or use a pre-formed catalyst complex as described in the source literature.[2] For this example, we will assume the use of a suitable Pd(0) source and ligand, such as Pd₂(dba)₃ and Xantphos, or the specific catalyst mentioned in the reference.

    • To an oven-dried flask under an inert atmosphere (e.g., Argon), add the 6-aryl-2,4-dichloropyrimidine substrate (1.0 mmol).

    • Add the palladium precatalyst (e.g., 2 mol%).

    • Add anhydrous tetrahydrofuran (THF) (5 mL).

    • Add the secondary amine (e.g., dibutylamine) (1.2 mmol, 1.2 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.3 mmol, 1.3 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 0.5-2 hours, monitoring by TLC or LC-MS for consumption of the starting material.

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify by flash chromatography to yield the 4-amino-6-aryl-2-chloropyrimidine.

  • Expected Outcome: This method provides the C4-aminated product in high yield (e.g., ~95%) and with excellent regioselectivity (e.g., 99:1 C4:C2 isomer ratio).[2]

Strategic Synthesis Design

The choice of isomer is a strategic one, directly impacting the efficiency and feasibility of a synthetic route.

  • For 2,4-Disubstitution (A ≠ B): 2,4-Dichloropyrimidine is the clear choice. The synthetic plan should leverage the inherent C4 > C2 reactivity. The more robust reaction (e.g., Suzuki coupling) should be performed first at the C4 position, followed by functionalization at C2.

  • For Symmetrical 4,6-Disubstitution: 4,6-Dichloropyrimidine provides the most direct route. A one-pot double coupling or a two-step sequence can be employed.

  • For 2,5-Disubstitution: 2,5-Dichloropyrimidine allows for selective functionalization at the more reactive C2 position, leaving the C5 chloride available for subsequent, more forcing reactions.

The flowchart below illustrates a typical decision-making process for synthesizing a disubstituted pyrimidine kinase inhibitor core.

G Target Target: 2-Amino-4-aryl-pyrimidine Isomer Choose Starting Isomer: 2,4-Dichloropyrimidine Target->Isomer Step1 Step 1: C4-Selective Reaction (Suzuki Coupling) Isomer->Step1 Leverage C4 > C2 reactivity Intermediate Intermediate: 2-Chloro-4-aryl-pyrimidine Step1->Intermediate Step2 Step 2: C2-Functionalization (Buchwald-Hartwig Amination or S_NAr) Intermediate->Step2 Final Final Product Step2->Final

Caption: Synthetic workflow for a 2,4-disubstituted pyrimidine.

Conclusion

Dichloropyrimidine isomers are far more than simple precursors; they are nuanced and versatile tools for molecular construction. A deep understanding of their comparative reactivity—governed by the foundational C4(6) > C2 >> C5 hierarchy—is essential for the rational design of synthetic routes in pharmaceutical and materials science research. While 2,4-dichloropyrimidine offers the most flexibility for creating diverse substitution patterns, its use requires careful control of reaction conditions to manage regioselectivity. In contrast, symmetrical isomers like 4,6- and 2,6-dichloropyrimidine offer simplicity and predictability. By mastering the principles outlined in this guide and employing robust, optimized protocols, researchers can harness the full synthetic potential of these critical heterocyclic building blocks.

References

  • G. L. Luo, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4295-4297. [https://pubs.acs.org/doi/10.1021/ol061732+
  • J. D. Moseley, et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [https://www.researchgate.net/publication/280318042_Regioselective_Control_of_the_S_N_Ar_Amination_of_5-Substituted-24-Dichloropyrimidines_Using_Tertiary_Amine_Nucleophiles
  • J. E. D. Kirkham, et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [https://www.wavefunction.com/chapter-29-understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/
  • S. R. Neufeldt, et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6. [https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2117-2555
  • G. L. Luo, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [https://www.researchgate.
  • M. G. Vetralla, et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4989. [https://www.mdpi.com/1420-3049/26/16/4989
  • Bayer AG (1995). Process for the preparation of chloropyrimidines. Google Patents. [https://patents.google.
  • J. F. Hartwig, et al. (2023). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/jacs.2c12513
  • ChemicalBook (2023). 2,4-Dichloropyrimidine synthesis. ChemicalBook. [https://www.chemicalbook.com/synthesis/3934-20-1.htm
  • Srini Chem (2023). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [https://srinichem.
  • Novartis AG (2012). Regioselective preparation of substituted pyrimidines. Google Patents. [https://patents.google.
  • A. A. Kaczor, et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(21), 7385. [https://www.mdpi.com/1420-3049/28/21/7385
  • S. T. Handy, et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 12(16), 3560–3563. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2920233/
  • J. D. Moseley, et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [https://pubmed.ncbi.nlm.nih.gov/26192323/nlm.nih.gov/26192323/

Sources

A Comparative Guide to the Synthetic Utility of 2,5-Dichloro-N-methylpyrimidin-4-amine and Other Key Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1][2][3] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of drug design and development. This guide provides an in-depth technical comparison of the synthetic utility of 2,5-Dichloro-N-methylpyrimidin-4-amine against other commercially available and structurally significant pyrimidine building blocks. By examining their reactivity in key transformations and providing supporting experimental data, this document aims to empower researchers to make informed decisions in the selection of building blocks for their synthetic campaigns.

Introduction to Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting diverse biological pathways.[4][5] Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions. Furthermore, the various positions on the pyrimidine ring can be substituted to modulate the molecule's physicochemical properties and target engagement. Halogenated pyrimidines, in particular, are versatile intermediates, enabling the introduction of a wide range of substituents through well-established synthetic methodologies such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7]

Physicochemical Properties and Reactivity of 2,5-Dichloro-N-methylpyrimidin-4-amine

2,5-Dichloro-N-methylpyrimidin-4-amine is a trifunctional building block offering multiple points for diversification. Its key structural features include:

  • C4-N-methylamino group: This electron-donating group influences the electronics of the pyrimidine ring.

  • C2-Chloro group: Positioned between two nitrogen atoms, this chlorine is activated towards nucleophilic attack.

  • C5-Chloro group: This chlorine atom provides an additional site for substitution, often requiring different reaction conditions than the C2 or C4 positions in other pyrimidines.

The interplay of these substituents dictates the regioselectivity and reactivity of the molecule in various chemical transformations.

Comparative Analysis of Synthetic Utility

To provide a clear and objective comparison, we will evaluate the performance of 2,5-Dichloro-N-methylpyrimidin-4-amine against three other widely used pyrimidine building blocks in two of the most critical synthetic transformations: Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr).

Alternative Pyrimidine Building Blocks for Comparison:

  • 2,4-Dichloropyrimidine: A common and cost-effective building block.

  • 2,4,5-Trichloropyrimidine: Offers three distinct chlorine atoms for sequential functionalization.

  • 2,5-Dibromopyrimidine: The bromo-analogue, which can exhibit different reactivity profiles compared to chloro-substituted pyrimidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl structures. The reactivity of the halogenated pyrimidine is a key factor in the success of this reaction.

Comparative Data for Suzuki-Miyaura Coupling

Pyrimidine SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
2,5-Dichloro-N-methylpyrimidin-4-amine 4-Methoxyphenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂OK₂CO₃10015 min (MW)Data not available in searches
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)1,4-Dioxane/H₂O (2:1)K₂CO₃10015 min (MW)81[8]
2,4,5-Trichloropyrimidine 4-Fluorophenylboronic acidPd(PPh₃)₄Toluene/Ethanol/H₂OK₂CO₃5512Yield not specified for mono-arylation[9]
2,5-Dibromopyrimidine Arylboronic acidsPd(PPh₃)₄1,4-Dioxane/H₂OK₃PO₄90Not specifiedGood to excellent[1]

Discussion of Suzuki-Miyaura Coupling Results:

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyrimidine core. The regioselectivity of these reactions is highly dependent on the substitution pattern of the pyrimidine ring.

Comparative Data for Nucleophilic Aromatic Substitution

Pyrimidine SubstrateNucleophileSolventBaseTemp (°C)Time (h)Product(s) & Yield(s)Reference
2,5-Dichloro-N-methylpyrimidin-4-amine PiperidineAcetonitrileDIPEA02Data not available in searches
2,4-Dichloropyrimidine DiethylamineTHFLiHMDSNot specified0.54-substituted (95%)[10]
2,4,5-Trichloropyrimidine BenzylamineAcetonitrileDIPEA024-substituted (major), 2-substituted (minor) (5:1 ratio)[2]
5-Bromo-2,4-dichloro-6-methylpyrimidine AmmoniaNot specifiedNot specifiedNot specifiedNot specified4-amino-5-bromo-2-chloro-6-methylpyrimidine (main product)[11]
2,5-Dibromopyrimidine AminesNot specifiedNot specifiedNot specifiedNot specifiedSpecific yield data not found in searches

Discussion of SNAr Results:

The reactivity of dichloropyrimidines in SNAr reactions is well-documented, with substitution generally favoring the 4-position due to electronic effects.[12] For 2,4,5-trichloropyrimidine, the reaction with benzylamine shows a preference for substitution at the 4-position.[2] The presence of an electron-withdrawing group at the 5-position generally directs nucleophilic attack to the 4-position.[13] However, the use of tertiary amine nucleophiles can lead to selective substitution at the C-2 position.[13] In the case of 2,5-Dichloro-N-methylpyrimidin-4-amine, the N-methylamino group at the 4-position would likely direct nucleophilic attack to the 2-position. The relative reactivity of the C2 and C5 chloro substituents would need to be experimentally determined.

Experimental Protocols

To provide a practical context for the discussed reactions, detailed experimental protocols for representative Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions are provided below.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of Dichloropyrimidines

This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidines.[8]

Procedure:

  • To a microwave reactor vial, add the dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%), and K₂CO₃ (1.5 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL).

  • Seal the vial and purge with argon.

  • Heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

General Protocol for Nucleophilic Aromatic Substitution of Polychloropyrimidines

This protocol is a general procedure adaptable for the reaction of various chloropyrimidines with amine nucleophiles.[2]

Procedure:

  • Dissolve the polychloropyrimidine (3 mmol) in acetonitrile (50 mL) in a round-bottom flask.

  • Add the amine nucleophile (3 mmol) and N,N-diisopropylethylamine (DIPEA) (3 mmol).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (3 x 40 mL) and water (40 mL).

  • Separate the organic layer, dry over MgSO₄, and evaporate to dryness to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

SNAr_Mechanism Pyrimidine-Cl Polychloropyrimidine Meisenheimer Meisenheimer Complex (Intermediate) Pyrimidine-Cl->Meisenheimer + NuH NuH Amine Nucleophile Product Substituted Pyrimidine Meisenheimer->Pyrimidine-Cl - NuH Meisenheimer->Product - Cl⁻ HCl HCl

Caption: General Mechanism for SNAr on Pyrimidines.

Conclusion and Future Outlook

This guide provides a comparative overview of the synthetic utility of 2,5-Dichloro-N-methylpyrimidin-4-amine and other key pyrimidine building blocks. While direct experimental data for the title compound is limited in the current literature, its structural features suggest it is a valuable and versatile intermediate. The presence of the N-methylamino group and two distinct chloro substituents offers multiple avenues for selective functionalization, making it a promising candidate for the synthesis of complex molecular architectures in drug discovery programs.

Further experimental investigation into the reactivity and regioselectivity of 2,5-Dichloro-N-methylpyrimidin-4-amine in key synthetic transformations is warranted. Such studies will provide the necessary quantitative data to fully elucidate its synthetic potential and enable its rational application in the development of novel therapeutic agents.

References

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1936. [Link][8]

  • De la Cruz, R., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic & Biomolecular Chemistry, 9(19), 6556-6561. [Link][9]

  • Check, C. T., et al. (2019). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 21(16), 6433-6437. [Link][13]

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. [Link][14]

  • Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(31), 20431-20440. [Link][4]

  • Ramesh, A., Sundar, S., & Murti, V. V. S. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 60(1), 65-68. [Link][15]

  • Pineda, O., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link][6]

  • Process for preparing 2,5-dibromopyrimidine. (1995). Google Patents. [16]

  • Rehman, A. U., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(10), 1633. [Link][1]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link][17]

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link][18]

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 25. [Link][2]

  • Pineda, O., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link][19]

  • Anis, M., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(15), 10074-10088. [Link][5]

  • 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. (2024). Autech. [Link][20]

  • Gauthier, D. R., et al. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. The Journal of Organic Chemistry, 74(15), 5576-5585. [Link][21]

  • PubChem. 2,5-Dichloropyrimidin-4-amine. [Link][22]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. [Link][23]

  • PrecisionFDA. 2,5-DICHLORO-N-CYCLOPENTYL-4-PYRIMIDINAMINE. [Link][24]

  • Neufeldt, S. R. (2019). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Abstracts of Papers of the American Chemical Society, 258. [Link][25]

  • Van der Eycken, J., et al. (2020). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link][26]

  • Synthesis method of 2,5-dibromopyridine. (2015). Google Patents. [27]

  • Ghorbani-Vaghei, R., & Malaekeh, M. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of the Iranian Chemical Society, 11(4), 1109-1114. [Link][11]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link][3]

  • Cheeseman, M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(45), 9094-9100. [Link][28]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(23), 5255-5258. [Link][10]

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link][29]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link][12]

  • Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. (2019). ResearchGate. [Link][30]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link][31]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link][32]

  • Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6064-6071. [Link][33]

  • Synthesis of 2-Amino-5-bromopyridine. (2007). ResearchGate. [Link][34]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link][35]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-N-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.